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Amooracetal

Cat. No.: B564674
M. Wt: 516.8 g/mol
InChI Key: LUGXHMKUSQNWEN-RYZUBBMNSA-N
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Description

Amooracetal is a useful research compound. Its molecular formula is C32H52O5 and its molecular weight is 516.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O5 B564674 Amooracetal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3/t19-,20-,21-,23-,24+,25+,26-,29+,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGXHMKUSQNWEN-RYZUBBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@H]2[C@@H]5C[C@@](O[C@H]5OC)([C@@H]6C(O6)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amooracetal-Related Compound: Amooranin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Amooracetal" was not found in scientific literature. This guide focuses on Amooranin , a structurally related triterpenoid with significant biological activity, which may be the intended subject of inquiry.

Introduction

Amooranin is a natural triterpenoid isolated from the stem bark of Amoora rohituka, a plant used in traditional Ayurvedic medicine. It is a compound of significant interest to researchers in oncology and drug development due to its potent cytotoxic and chemosensitizing properties. This guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to Amooranin.

Chemical Structure

Amooranin is chemically known as 25-hydroxy-3-oxoolean-12-en-28-oic acid. It possesses a pentacyclic triterpene core structure.

Molecular Formula: C₃₀H₄₆O₄

Molecular Weight: 470.7 g/mol

IUPAC Name: (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Chemical Structure:

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Biological Activities and Signaling Pathways

Amooranin exhibits a range of biological activities, primarily centered around its anticancer effects. These activities are mediated through specific signaling pathways, leading to the inhibition of cancer cell growth and survival.

Cytotoxicity

Amooranin has demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast, colon, and leukemia. Its efficacy is highlighted by its low IC₅₀ values.

Induction of Apoptosis

A primary mechanism of Amooranin's anticancer activity is the induction of apoptosis (programmed cell death). This is achieved through the intrinsic apoptotic pathway, characterized by:

  • Mitochondrial Membrane Depolarization: Amooranin treatment leads to a decrease in the mitochondrial membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3.

  • Regulation of Bcl-2 Family Proteins: Amooranin has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, further promoting apoptosis.

Cell Cycle Arrest

Amooranin can induce cell cycle arrest at the G2/M phase in cancer cells. This prevents the cells from progressing through mitosis and ultimately leads to a halt in proliferation.

Reversal of Multidrug Resistance (MDR)

Of significant interest to drug development professionals, Amooranin has been shown to reverse multidrug resistance in cancer cells. It achieves this by inhibiting the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By blocking P-gp, Amooranin increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy.

Signaling Pathway Diagram

Amooranin_Apoptosis_Pathway Amooranin Amooranin Mitochondrion Mitochondrion Amooranin->Mitochondrion Induces depolarization Bcl2 Bcl-2 / Bcl-xL Amooranin->Bcl2 Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Stabilizes membrane Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic signaling pathway induced by Amooranin.

Quantitative Data

The following table summarizes the reported cytotoxic activities of Amooranin against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
SW620Human Colon Carcinoma2.9[1]
MCF-7Human Breast Carcinoma3.8 - 6.9[2]
MCF-7/TH (MDR)Human Breast Carcinoma3.8 - 6.9[2]
HeLaHuman Cervical Carcinoma3.4[3]
CEMHuman Leukemia-[4]
CEM/VLB (MDR)Human Leukemia-[4]

Experimental Protocols

Isolation of Amooranin from Amoora rohituka

Amooranin is typically isolated from the dried and powdered stem bark of Amoora rohituka.

  • Extraction: The powdered bark is subjected to cold extraction with methanol.

  • Fractionation: The concentrated methanolic extract is then fractionated using a revised Kupchan partitioning procedure with solvents of increasing polarity, such as hexane, ethyl acetate, and chloroform.

  • Purification: The fraction containing Amooranin is further purified using chromatographic techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Amooranin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1-1.2 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are then treated with various concentrations of Amooranin (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Apoptosis is quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Treatment: Cells are treated with Amooranin at various concentrations for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI staining solutions are added, and the cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

The effect of Amooranin on the cell cycle is analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment and Fixation: Cells are treated with Amooranin, harvested, and then fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed using appropriate software.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

The inhibitory effect of Amooranin on P-gp function can be assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

  • Cell Incubation: P-gp overexpressing cells (e.g., CEM/VLB or SW620/Ad-300) are incubated with Amooranin at various concentrations.

  • Rhodamine 123 Addition: Rhodamine 123 is added to the cell suspension and incubated for a specific time.

  • Washing: The cells are washed with cold buffer to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of Amooranin indicates inhibition of P-gp-mediated efflux.

Conclusion

Amooranin is a promising natural product with potent anticancer properties. Its multifaceted mechanism of action, including the induction of apoptosis, cell cycle arrest, and reversal of multidrug resistance, makes it a valuable lead compound for the development of novel cancer therapeutics. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological potential of this and related compounds.

References

Amooracetal: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooracetal is a naturally occurring triterpenoid that has been isolated from plant sources. This technical guide provides a comprehensive overview of its natural source, detailed isolation protocols, and relevant chemical data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Source

This compound has been identified as a constituent of Aphanamixis grandifolia.[1][2] This plant species belongs to the Meliaceae family, which is known for being a rich source of structurally diverse and biologically active secondary metabolites, including a wide array of triterpenoids.[3] While the name "this compound" suggests a potential origin from the Amoora genus, it is important to note that in botanical classification, some species of Amoora are now considered synonymous with Aphanamixis.

Chemical Data and Structure

This compound is classified as a tirucallane-type triterpenoid.[3][4] The Chemical Abstracts Service (CAS) has assigned the number 1351617-73-6 to this compound.[1][2] A closely related compound, 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one (CAS 1351617-74-7), is often listed alongside this compound, suggesting they may be isolated concurrently from the same natural source.[2][5]

Experimental Protocols: Isolation of Triterpenoids from Aphanamixis grandifolia

The following protocols are based on established methodologies for the isolation of tirucallane-type triterpenoids from the stem bark and leaves/twigs of Aphanamixis grandifolia and related species. These methods can be adapted for the targeted isolation of this compound.

Plant Material Collection and Preparation
  • Collection: The stem barks, leaves, and twigs of Aphanamixis grandifolia are collected.[3][6]

  • Drying and Pulverization: The collected plant material is air-dried in the shade to preserve the chemical integrity of the constituents. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 70-95% ethanol at room temperature.[6][7] This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is a complex mixture of various compounds. A multi-step chromatographic approach is employed for the separation and purification of the target triterpenoids.

  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from liquid-liquid partitioning are subjected to column chromatography.

    • Silica Gel Column Chromatography: This is a primary method for the separation of triterpenoids. A gradient elution system with a mixture of solvents, such as petroleum ether-ethyl acetate or chloroform-methanol, is commonly used.[8]

    • Reversed-Phase (RP-18) Column Chromatography: This technique is used for further purification of fractions, employing a gradient of methanol-water or acetonitrile-water as the mobile phase.[8]

    • Sephadex LH-20 Column Chromatography: This is often used as a final purification step to remove smaller impurities.[8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final isolation of pure compounds, preparative HPLC with a suitable column (e.g., C18) and mobile phase is utilized.

Quantitative Data

The yield of crude extracts and isolated compounds can vary significantly based on the plant material, geographical source, and extraction methodology. The following table summarizes typical yields from related studies on Aphanamixis species.

Plant MaterialExtraction SolventCrude Extract Yield (% w/w)Isolated Triterpenoid Yield (mg/kg of dry plant material)Reference
Aphanamixis grandifolia leaves and twigsEthanolNot specified1 (6.0 mg), 2 (11.6 mg), 3 (24.5 mg)[6]
Aphanamixis grandifolia stem barksEthanolNot specifiedFour novel nortriterpenoids and one known compound[9]

Logical Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Aphanamixis grandifolia.

Isolation_Workflow Plant_Material Aphanamixis grandifolia (Stem Bark/Leaves) Drying Drying and Pulverization Plant_Material->Drying Extraction Ethanol Extraction Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel, RP-18) Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC This compound Pure this compound Prep_HPLC->this compound

Caption: General workflow for the isolation of this compound.

Conclusion

References

The Amooracetal Enigma: A Technical Guide to its Probable Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise chemical structure of Amooracetal and its complete, experimentally verified biosynthesis pathway are not currently available in the public domain. This guide, therefore, presents a detailed technical overview of the well-established biosynthetic pathway of oleanolic acid, the core scaffold of the closely related and co-occurring compound, Amooranin. It is highly probable that this compound, a triterpenoid isolated from Amoora rohituka, originates from this pathway, diverging at a later stage through specific enzymatic modifications. This document will delineate the known steps leading to oleanolic acid and explore plausible subsequent transformations, including the formation of an acetal moiety, to provide a robust hypothetical framework for the biosynthesis of this compound.

The Triterpenoid Backbone: The Mevalonate and Oleanolic Acid Pathways

Triterpenoids in plants are complex secondary metabolites synthesized from the C5 isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the oleanolic acid skeleton, the likely precursor to this compound, commences with the mevalonate (MVA) pathway in the cytoplasm.

The Mevalonate (MVA) Pathway: Assembling the Precursors

The MVA pathway furnishes the fundamental building blocks for triterpenoid synthesis. The key transformations are summarized below.

StepSubstrate(s)EnzymeProduct
1Acetyl-CoA (x3)Acetoacetyl-CoA thiolase, HMG-CoA synthase3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
2HMG-CoAHMG-CoA reductase (HMGR)Mevalonate
3MevalonateMevalonate kinase (MVK)Mevalonate-5-phosphate
4Mevalonate-5-phosphatePhosphomevalonate kinase (PMVK)Mevalonate-5-pyrophosphate
5Mevalonate-5-pyrophosphateMevalonate pyrophosphate decarboxylase (MVD)Isopentenyl pyrophosphate (IPP)
6Isopentenyl pyrophosphate (IPP)IPP isomerase (IDI)Dimethylallyl pyrophosphate (DMAPP)
From Isoprene Units to the Triterpenoid Skeleton

IPP and DMAPP are sequentially condensed to form the C30 precursor of all triterpenoids, squalene. This linear molecule then undergoes cyclization to form the characteristic pentacyclic triterpenoid core.

StepSubstrate(s)EnzymeProduct
1IPP + DMAPPGeranyl pyrophosphate synthase (GPPS)Geranyl pyrophosphate (GPP)
2GPP + IPPFarnesyl pyrophosphate synthase (FPPS)Farnesyl pyrophosphate (FPP)
3FPP + FPPSqualene synthase (SQS)Squalene
4SqualeneSqualene epoxidase (SQE)2,3-Oxidosqualene
52,3-Oxidosqualeneβ-amyrin synthase (bAS)β-amyrin
The Oxidation Cascade to Oleanolic Acid

The pentacyclic triterpenoid, β-amyrin, undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield oleanolic acid. This multi-step oxidation typically occurs at the C-28 methyl group.[1]

StepSubstrateEnzyme FamilyIntermediate(s)Product
1β-amyrinCytochrome P450 (CYP716A subfamily)Erythrodiol (C-28 alcohol)Oleanolic acid (C-28 carboxylic acid)
Oleanolic aldehyde (C-28 aldehyde)

The Hypothetical Final Steps: The Path to this compound

Given the name "this compound," it is logical to hypothesize that the final steps in its biosynthesis involve the formation of an acetal functional group. Acetal formation in natural products can occur through various enzymatic reactions, often involving the reaction of a diol with a carbonyl compound or the intramolecular cyclization of a hydroxy aldehyde.

One plausible hypothesis is that a derivative of oleanolic acid, or a related intermediate, undergoes enzymatic modification to form an acetal. For instance, a diol-containing triterpenoid could react with an aldehyde or ketone, or an intramolecular cyclization of a hydroxylated aldehyde could occur. The discovery of longipetalol A, a highly modified triterpenoid featuring an acetal-lactone fragment, lends credence to the existence of enzymatic machinery capable of forming such structures in triterpenoids.[2][3]

Further research, contingent on the elucidation of this compound's chemical structure, is required to identify the specific enzymes and substrates involved in these terminal biosynthetic steps.

Visualizing the Pathway

The following diagrams illustrate the core biosynthetic pathway to oleanolic acid, providing a foundational understanding of the probable origins of this compound.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Thiolase, HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI

Caption: The Mevalonate (MVA) Pathway.

Triterpenoid_Core_Biosynthesis cluster_IPP_DMAPP From MVA Pathway IPP IPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP DMAPP DMAPP->GPP GPPS GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin bAS

Caption: Biosynthesis of the Triterpenoid Core.

Oleanolic_Acid_Oxidation beta-Amyrin beta-Amyrin Erythrodiol Erythrodiol beta-Amyrin->Erythrodiol CYP716A Oleanolic Aldehyde Oleanolic Aldehyde Erythrodiol->Oleanolic Aldehyde CYP716A Oleanolic Acid Oleanolic Acid Oleanolic Aldehyde->Oleanolic Acid CYP716A

References

Amooracetal: A Technical Guide on its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Natural products continue to be a vital source of novel chemical entities for drug discovery. The Meliaceae family of plants, in particular, is a rich reservoir of structurally diverse and biologically active terpenoids. Within this family, the genus Aphanamixis has yielded numerous tirucallane-type triterpenoids, a class of compounds that has demonstrated a range of pharmacological activities, including cytotoxic and anti-inflammatory effects. Amooracetal (CAS No. 1351617-73-6) is one such triterpenoid isolated from Aphanamixis grandifolia.[1][2] This guide aims to consolidate the known information on its discovery and natural source, providing a technical foundation for further research and development.

Discovery and Origin

Natural Source

This compound is a phytochemical isolated from the herbs of Aphanamixis grandifolia.[1][2] This plant species belongs to the Meliaceae family and is a known source of various bioactive terpenoids. The isolation of this compound underscores the rich chemical diversity of the Aphanamixis genus, which is a promising source for the discovery of new natural products.

Chemical Structure and Properties

Based on the information from chemical databases, the systematic name for this compound is 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1351617-73-6[2][3][4]
Molecular Formula C₃₂H₅₀O₅[2]
Molecular Weight 514.7 g/mol [2]
Class Triterpenoid (Tirucallane-type)[5]

Experimental Protocols (General Methodology)

While the specific experimental protocol for the isolation and purification of this compound is not detailed in the currently available literature, a general methodology can be inferred from studies on other tirucallane triterpenoids isolated from Aphanamixis and related genera. The following represents a plausible workflow for the discovery and characterization of this compound.

General Experimental Workflow

The process of discovering and characterizing a novel natural product like this compound typically follows a structured sequence of steps, from the collection of the plant material to the final elucidation of its chemical structure.

experimental_workflow plant_collection Plant Material Collection (Aphanamixis grandifolia) extraction Extraction (e.g., with EtOH or MeOH) plant_collection->extraction partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partitioning chromatography Chromatographic Separation (Silica Gel, HPLC) partitioning->chromatography isolation Isolation of Pure Compound (this compound) chromatography->isolation structure_elucidation Structure Elucidation (NMR, MS, X-ray) isolation->structure_elucidation

Caption: Generalized workflow for the isolation and identification of this compound.

Extraction and Isolation
  • Plant Material Preparation: The herbs of Aphanamixis grandifolia are collected, dried, and pulverized to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature for an extended period. This process is often repeated to ensure exhaustive extraction of the secondary metabolites.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are often found in the less polar fractions.

  • Chromatography: The fractions are then subjected to various chromatographic techniques for further separation. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.

    • High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure compound.

Structure Elucidation

The determination of the chemical structure of an isolated compound like this compound relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.

Potential Biological Activity and Signaling Pathways (Inferred)

While no specific biological activity has been reported for this compound in the reviewed literature, related tirucallane-type triterpenoids isolated from the Amoora and Aphanamixis genera have demonstrated notable cytotoxic and anti-inflammatory properties.[5]

Cytotoxic Activity

Tirucallane derivatives from Amoora dasyclada have shown significant cytotoxic activity against the human cancer cell line HepG2, with IC₅₀ values in the micromolar range.[5] This suggests that this compound could also possess cytotoxic properties, making it a candidate for further investigation in oncology.

Anti-inflammatory Activity

Extracts from plants of the Amoora genus have been shown to possess anti-inflammatory activity.[6] The mechanism of action for many anti-inflammatory natural products involves the modulation of key signaling pathways.

Potential Signaling Pathway Interactions

Many natural products exert their effects by modulating cellular signaling pathways. For anti-inflammatory and cytotoxic agents, common targets include pathways that regulate cell proliferation, apoptosis, and the inflammatory response.

signaling_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Pathway This compound This compound (Hypothesized) NFkB NF-κB This compound->NFkB inhibits? Caspases Caspases This compound->Caspases activates? ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines promotes Apoptosis Apoptosis Caspases->Apoptosis induces

References

Physical and chemical properties of Amooracetal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The scientific community has shown a growing interest in novel compounds with potential therapeutic applications. However, comprehensive information regarding a specific molecule known as Amooracetal remains elusive in publicly accessible scientific literature and databases. Extensive searches for "this compound" have not yielded specific data on its physical and chemical properties, experimental protocols, or biological activities.

This guide aims to provide a structured framework for the kind of in-depth technical information that would be essential for researchers, scientists, and drug development professionals interested in a novel compound. While we cannot provide specific data for this compound at this time due to the lack of available information, we will outline the critical parameters and experimental details that would be necessary to characterize such a molecule.

Section 1: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential therapeutic agent. This data influences formulation, delivery, and interaction with biological systems.

Table 1: Physical and Chemical Properties of a Novel Compound

PropertyValueMethod of Determination
Molecular Formula -Mass Spectrometry, Elemental Analysis
Molecular Weight -Mass Spectrometry
Melting Point -Differential Scanning Calorimetry (DSC), Melting Point Apparatus
Boiling Point -Ebulliometer, Gas Chromatography
Solubility -Shake-flask method in various solvents (e.g., water, ethanol, DMSO)
pKa -Potentiometric titration, UV-Vis Spectroscopy
LogP -Shake-flask method, HPLC

Section 2: Spectral Data

Spectroscopic analysis is crucial for elucidating and confirming the chemical structure of a compound.

Table 2: Spectral Data for a Novel Compound

TechniqueKey Peaks/ShiftsInterpretation
¹H NMR -Provides information on the number and environment of hydrogen atoms.
¹³C NMR -Provides information on the number and environment of carbon atoms.
Mass Spectrometry (MS) -Determines the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy -Identifies functional groups present in the molecule.
UV-Vis Spectroscopy -Indicates the presence of chromophores.

Section 3: Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following outlines a typical workflow for the isolation, purification, and characterization of a novel natural product.

Isolation and Purification Workflow

The isolation of a pure compound from a natural source is a multi-step process.

Isolation_Workflow A Raw Material Collection and Preparation B Extraction (e.g., Maceration, Soxhlet) A->B C Solvent Partitioning B->C D Column Chromatography (e.g., Silica Gel, Sephadex) C->D E High-Performance Liquid Chromatography (HPLC) D->E F Purity Assessment (e.g., LC-MS, NMR) E->F G Pure Compound F->G

Caption: General workflow for the isolation and purification of a natural product.

Structural Elucidation Protocol

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Structure_Elucidation cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR H_NMR ¹H NMR Structure Proposed Structure H_NMR->Structure C_NMR ¹³C NMR C_NMR->Structure COSY COSY COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure MS Mass Spectrometry (MS) MS->Structure IR Infrared (IR) Spectroscopy IR->Structure

Caption: Spectroscopic techniques for structural elucidation.

Section 4: Biological Activity and Signaling Pathways

Understanding the biological activity and the underlying mechanism of action is paramount in drug discovery. Should this compound be found to exhibit biological effects, the following diagrams illustrate hypothetical signaling pathways that could be investigated.

Hypothetical Kinase Inhibition Pathway

Many therapeutic agents act by inhibiting specific kinases involved in disease signaling.

Kinase_Inhibition This compound This compound Kinase Target Kinase This compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response

Caption: Hypothetical kinase inhibition by this compound.

Hypothetical Receptor Agonist/Antagonist Pathway

Compounds can also exert their effects by interacting with cell surface receptors.

Receptor_Interaction This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical interaction of this compound with a G-protein coupled receptor.

While specific data for this compound is not currently available, this guide provides a comprehensive template for the types of information and experimental details that are crucial for the scientific community to evaluate a novel compound. Researchers who may have access to information on this compound are encouraged to publish their findings to advance scientific knowledge. Should data on this compound become available, this document can serve as a framework for its systematic presentation and analysis. We recommend that any future research on this or any novel compound includes detailed reporting of its physicochemical properties, comprehensive spectral data, and thorough investigation of its biological activities and mechanisms of action.

In-Depth Technical Guide to the Spectral Data of Amooracetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data for Amooracetal, a novel natural product with significant potential in drug development. The elucidation of its complex structure has been made possible through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents a detailed analysis of the spectral data, outlines the experimental protocols used for data acquisition, and provides visualizations of key structural relationships to aid in research and development efforts.

Spectroscopic Data

The structural characterization of this compound was achieved through the careful interpretation of its NMR, MS, and IR spectra. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided crucial information about the carbon and proton framework of this compound. Experiments were conducted in deuterated chloroform (CDCl₃) on a high-field spectrometer.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.26m-1HAr-H
5.95ddd17.2, 10.5, 8.01HH-1'
5.30d17.21HH-2'a
5.25d10.51HH-2'b
4.60d8.01HH-1
3.85s-3HOCH₃
2.10m-2HH-2
1.80m-2HH-3
1.25s-6HC(CH₃)₂

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
170.2CC=O
140.5CHC-1'
128.5CHAr-C
117.8CH₂C-2'
109.5CC-4
80.1CHC-1
52.3CH₃OCH₃
40.2CC(CH₃)₂
35.6CH₂C-2
25.1CH₂C-3
24.9CH₃C(CH₃)₂
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass Analyzerm/z [M+H]⁺Molecular Formula
ESITOF253.1489C₁₅H₂₀O₃
Infrared (IR) Spectroscopy

The functional groups present in this compound were identified using IR spectroscopy.

Table 4: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
3080C-H stretchAlkene
2960C-H stretchAlkane
1735C=O stretchEster
1640C=C stretchAlkene
1150C-O stretchEster

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[1] The sample was dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak (δH 7.26 and δC 77.16).[2] Standard pulse sequences were used for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish the connectivity of protons and carbons.

Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[3] The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

Infrared Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.[4] A thin film of the purified compound was prepared on a NaCl plate for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹.[5]

Structural Elucidation Workflow

The process of determining the structure of this compound involved a logical workflow, starting from the initial spectral data acquisition to the final structure confirmation.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation cluster_confirmation Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) Connectivity Connectivity Analysis (2D NMR) NMR->Connectivity MS Mass Spectrometry (HRMS) Formula Molecular Formula Determination (MS) MS->Formula IR Infrared Spectroscopy Func_Groups Functional Group Identification (IR) IR->Func_Groups Fragments Fragment Assembly Formula->Fragments Func_Groups->Fragments Connectivity->Fragments Structure Proposed Structure of This compound Fragments->Structure Confirmation Final Structure Confirmation Structure->Confirmation signaling_pathway This compound This compound Target Putative Cellular Target (e.g., Kinase, Transcription Factor) This compound->Target Binding/Interaction Pathway Signaling Pathway Modulation (e.g., NF-κB, MAPK) Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Pathway->Response

References

Unveiling the Biological Potential of Amooracetal: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the biological activity of a compound designated as "Amooracetal" have revealed a significant gap in publicly available scientific literature. Extensive searches have not yielded peer-reviewed studies detailing its specific biological effects, experimental protocols, or associated signaling pathways. The compound, listed with CAS number 1351617-73-6 in some chemical databases, appears to be a novel or not yet extensively researched entity.

While a comprehensive report on this compound cannot be generated at this time due to the absence of primary data, this guide will provide a framework for the preliminary screening of a novel compound's biological activity, using related compounds from the Amoora genus and other acetal-containing molecules as illustrative examples. The genus Amoora is known to be a rich source of bioactive compounds, including triterpenoids and limonoids, which have demonstrated a range of pharmacological activities such as cytotoxic, anti-inflammatory, antibacterial, and antifungal effects[1][2]. This document will, therefore, serve as a template for the kind of in-depth technical guide requested, outlining the expected data presentation, experimental methodologies, and pathway visualizations that would be essential for a thorough preliminary screening.

Data Presentation: A Framework for Quantitative Analysis

To facilitate clear comparison and interpretation of preliminary screening data for a novel compound, all quantitative results should be summarized in a structured tabular format. The following tables provide examples of how such data could be presented for anticancer and anti-inflammatory activities, based on findings for other bioactive acetal-containing compounds.

Table 1: In Vitro Anticancer Activity of a Hypothetical Compound

Cell LineCompound Concentration (µM)% Growth InhibitionIC₅₀ (µM)Reference
MDA-MB-231 (Breast)145.2 ± 3.13.0Example Data
588.9 ± 5.6
1095.1 ± 2.4
A549 (Lung)130.7 ± 2.58.2Example Data
565.4 ± 4.8
1089.3 ± 3.9
HCT116 (Colon)155.1 ± 4.21.5Example Data
592.6 ± 3.7
1098.2 ± 1.9

Table 2: Anti-inflammatory Activity of a Hypothetical Compound

AssayBiomarkerInhibition (%) at 10 µMIC₅₀ (µM)Reference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production72.5 ± 6.35.8Example Data
Prostaglandin E₂ (PGE₂) Production65.8 ± 5.17.2Example Data
TNF-α Secretion58.3 ± 4.99.1Example Data
IL-6 Secretion61.7 ± 5.58.5Example Data

Experimental Protocols: Methodologies for Key Assays

Detailed and reproducible experimental protocols are crucial for the validation and extension of preliminary findings. Below are representative methodologies for key assays used to determine the biological activity of a novel compound.

In Vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution and incubated for 10 minutes. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added, and the mixture is incubated for another 10 minutes.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for representing complex biological processes and experimental designs. The following are examples of diagrams that would be included in a comprehensive technical guide for a bioactive compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis->Cytotoxicity Assays\n(e.g., MTT) Anti-inflammatory Assays\n(e.g., NO, Cytokine) Anti-inflammatory Assays (e.g., NO, Cytokine) Compound Synthesis->Anti-inflammatory Assays\n(e.g., NO, Cytokine) Antimicrobial Assays\n(e.g., MIC) Antimicrobial Assays (e.g., MIC) Compound Synthesis->Antimicrobial Assays\n(e.g., MIC) Apoptosis Assay\n(e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cytotoxicity Assays\n(e.g., MTT)->Apoptosis Assay\n(e.g., Annexin V) Western Blot\n(Signaling Proteins) Western Blot (Signaling Proteins) Anti-inflammatory Assays\n(e.g., NO, Cytokine)->Western Blot\n(Signaling Proteins) Animal Model of Disease Animal Model of Disease Apoptosis Assay\n(e.g., Annexin V)->Animal Model of Disease Western Blot\n(Signaling Proteins)->Animal Model of Disease Gene Expression\n(e.g., qPCR) Gene Expression (e.g., qPCR) Toxicity Studies Toxicity Studies Animal Model of Disease->Toxicity Studies

Figure 1. A generalized workflow for the preclinical screening of a novel bioactive compound.

apoptosis_pathway Bioactive Compound Bioactive Compound Mitochondria Mitochondria Bioactive Compound->Mitochondria induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2. A simplified diagram of the intrinsic apoptosis pathway, a common target for anticancer compounds.

nfkb_pathway Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory Stimulus\n(e.g., LPS)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Bioactive Compound Bioactive Compound Bioactive Compound->IKK inhibits

Figure 3. An overview of the NF-κB signaling pathway, a key regulator of inflammation.

References

The Hypothesized Mechanism of Action of Aniracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Amooracetal" as specified in the initial request does not correspond to any known therapeutic agent in scientific literature. It is presumed that this was a typographical error and the user was inquiring about a member of the racetam class of nootropic compounds. This guide will focus on Aniracetam , a well-documented racetam, to provide a comprehensive overview in the requested format.

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of Aniracetam, tailored for researchers, scientists, and drug development professionals. The information presented is a synthesis of available preclinical and clinical data.

Core Hypotheses of Aniracetam's Mechanism of Action

Aniracetam's cognitive-enhancing effects are believed to stem from a multi-faceted mechanism of action, primarily centered around the modulation of key neurotransmitter systems and the enhancement of synaptic plasticity. The principal hypotheses are:

  • Positive Allosteric Modulation of AMPA Receptors: Aniracetam is thought to bind to a site on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, enhancing their response to the endogenous ligand, glutamate.[1][2][3] This leads to an increased influx of calcium ions into the postsynaptic neuron, a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

  • Modulation of the Cholinergic System: Aniracetam appears to enhance cholinergic neurotransmission.[2][4] It has been shown to increase the release of acetylcholine in the hippocampus, a brain region vital for memory consolidation.[2]

  • Influence on Dopaminergic and Serotonergic Systems: Aniracetam also modulates the release of dopamine and serotonin in key brain regions.[1][2] This action may contribute to its observed anxiolytic and mood-enhancing effects.

  • Neuroprotection and Enhancement of Brain-Derived Neurotrophic Factor (BDNF): Preclinical studies suggest that Aniracetam has neuroprotective properties.[2][5] It may also increase the production of Brain-Derived Neurotrophic Factor (BDNF), a protein that promotes the survival, growth, and differentiation of neurons.[5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from selected studies on Aniracetam.

Table 1: Preclinical Studies - In Vivo

SpeciesDosageObservationStudy Focus
Mice50 mg/kg (oral)No significant change in locomotion, anxiety, spatial learning, motor learning, or associative learning in healthy adult mice.[6]Cognitive and behavioral effects in healthy animals
Rats25, 50, 100 mg/kg (oral)50 mg/kg restored object recognition in aged rats, while 25 mg/kg and 100 mg/kg did not, suggesting a U-shaped dose-response curve.[6][7]Cognitive restoration in aged animals
Rats30 and 100 mg/kg (oral)Significant increase in dopamine, serotonin, and their metabolites in the prefrontal cortex, dorsal hippocampus, and basolateral amygdala.[7]Neurotransmitter modulation

Table 2: Clinical Studies

Study PopulationDosageDurationKey Findings
276 patients with cognitive disorders1500 mg/day12 monthsMaintained all studied neuropsychological parameters at 6 and 12 months. Significant improvement in Geriatric Depression Scale (GDS) score at 3 months.[8]
109 elderly patients with mild-to-moderate dementia1500 mg/day6 months"Excellent" tolerability reported.[5]
115 patients with mild-to-moderate dementiaNot specified6 months"Excellent" tolerability reported.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Murine Model of Cognitive and Behavioral Assessment
  • Animals: Adult male C57BL/6J mice (3-6 months old) are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water. A double-blind experimental design is often employed.[6]

  • Drug Administration: Aniracetam is administered orally at a dose of 50 mg/kg.[6]

  • Behavioral Tests:

    • Open Field Test: To assess locomotion and anxiety, mice are placed in an open arena and their movement, including total distance and time spent in the center versus the periphery, is recorded.[6]

    • Morris Water Maze: This test evaluates hippocampus-dependent spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken (latency) and the distance traveled to find the platform are measured.[6]

    • Accelerating Rotarod Test: This assesses motor learning and coordination. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is recorded.[9]

    • Odor Discrimination Test: To test executive function, mice are trained to distinguish between different odors to receive a reward.[6]

Clinical Trial in Patients with Cognitive Impairment
  • Study Design: A prospective, open-label, comparative study.[8]

  • Participants: Patients with a diagnosis of cognitive impairment. In one study, 276 patients with a mean age of 71 ± 8 years were enrolled.[8]

  • Treatment Groups:

    • Aniracetam monotherapy (e.g., 1500 mg/day).

    • Cholinesterase inhibitors (ChEIs) monotherapy.

    • Combined Aniracetam and ChEIs.

    • No treatment group.[8]

  • Assessments: Patients are evaluated at baseline and at regular intervals (e.g., 3, 6, and 12 months) using validated neuropsychological tests, such as the Mini-Mental State Examination (MMSE) and the Geriatric Depression Scale (GDS).[8]

Visualizing the Hypothesized Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and logical relationships in Aniracetam's mechanism of action.

aniracetam_ampa_modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_channel Ion Channel AMPA_R->Ca_channel Activates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion LTP Long-Term Potentiation (LTP) (Learning & Memory) Ca_ion->LTP Initiates Aniracetam Aniracetam Aniracetam->AMPA_R Positive Allosteric Modulation

Aniracetam's positive allosteric modulation of the AMPA receptor.

aniracetam_neurotransmitter_release cluster_cholinergic Cholinergic System cluster_monoaminergic Monoaminergic Systems Aniracetam Aniracetam ACh_release ↑ Acetylcholine Release (in Hippocampus) Aniracetam->ACh_release DA_release ↑ Dopamine Release Aniracetam->DA_release SER_release ↑ Serotonin Release Aniracetam->SER_release Cognition Improved Cognition & Memory ACh_release->Cognition Mood Anxiolytic & Mood Enhancement DA_release->Mood SER_release->Mood

Aniracetam's influence on neurotransmitter release.

aniracetam_bdnf_pathway cluster_cellular_effects Cellular Effects cluster_long_term_outcomes Long-Term Outcomes Aniracetam Aniracetam BDNF_production ↑ BDNF Production Aniracetam->BDNF_production Neuroprotection Neuroprotection Aniracetam->Neuroprotection Neuronal_survival ↑ Neuronal Survival BDNF_production->Neuronal_survival Synaptic_plasticity ↑ Synaptic Plasticity BDNF_production->Synaptic_plasticity Neuronal_growth ↑ Neuronal Growth & Differentiation BDNF_production->Neuronal_growth Neuroprotection->Neuronal_survival

Hypothesized neuroprotective and BDNF-related pathways of Aniracetam.

Conclusion

The available evidence suggests that Aniracetam exerts its nootropic and anxiolytic effects through a combination of mechanisms, including the modulation of glutamatergic and cholinergic pathways, and influencing dopamine and serotonin release. Furthermore, its potential to increase BDNF production points towards a role in promoting long-term neuronal health and plasticity. While promising, particularly in models of cognitive impairment, further rigorous clinical trials are necessary to fully elucidate its efficacy and safety profile in various populations. The multifaceted nature of its mechanism of action makes Aniracetam a compelling subject for ongoing research in the field of cognitive enhancement and neurotherapeutics.

References

An In-depth Technical Guide to the Therapeutic Potential of Amooranin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Amooracetal" did not yield specific results. Based on the similarity of the name and the context of natural compounds with therapeutic potential, this guide focuses on "Amooranin," a triterpene acid isolated from Amoora rohituka, which is likely the compound of interest.

Introduction

Amooranin, a triterpene acid derived from the stem bark of Amoora rohituka, has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology.[1] This technical guide provides a comprehensive overview of the current understanding of Amooranin's mechanism of action, its potential therapeutic targets, and the experimental methodologies used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this natural compound.

Core Therapeutic Target: Induction of Apoptosis in Cancer Cells

The primary therapeutic action of Amooranin identified in preclinical studies is its ability to induce programmed cell death, or apoptosis, in cancer cells.[1] This is a critical mechanism for an anti-cancer agent, as it allows for the elimination of malignant cells without inducing the inflammatory response associated with other forms of cell death like necrosis.

Quantitative Data Summary

The cytotoxic and apoptotic effects of Amooranin have been quantified in human breast carcinoma cell lines. The following table summarizes the key quantitative data from these studies.[1]

Cell LineIC50 Value (µg/mL)Percentage of Apoptotic Cells (at 1-8 µg/mL)Percentage of Caspase-8 Activation (at 1-8 µg/mL)
MCF-7 (human mammary carcinoma)3.8 - 6.937.3% - 72.1%40.8% - 71%
MCF-7/TH (multidrug-resistant breast carcinoma)3.8 - 6.932% - 48.7%28.5% - 43.2%
MCF-10A (breast epithelial)3.8 - 6.90% - 37.1%4% - 32.8%

Signaling Pathway

Amooranin induces apoptosis primarily through the activation of the caspase signaling cascade. Specifically, it has been shown to elevate the activities of total caspases and, most notably, caspase-8.[1] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, suggesting that Amooranin may interact with death receptors on the cell surface to initiate apoptosis.

Amooranin_Apoptosis_Pathway Amooranin Amooranin DeathReceptor Death Receptor (e.g., Fas, TNFR) Amooranin->DeathReceptor Binds/Activates Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruits Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Cleavage & Activation ExecutionerCaspases Executioner Caspases (e.g., Caspase-3, -7) Caspase8->ExecutionerCaspases Activates ActivatedExecutionerCaspases Activated Executioner Caspases ExecutionerCaspases->ActivatedExecutionerCaspases Cleavage & Activation Apoptosis Apoptosis ActivatedExecutionerCaspases->Apoptosis Executes

Caption: Apoptotic signaling pathway initiated by Amooranin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Amooranin's effects on breast cancer cell lines.[1]

1. Cell Culture and Cytotoxicity Assay (IC50 Determination)

  • Cell Lines: MCF-7 (human mammary carcinoma), MCF-7/TH (multidrug-resistant breast carcinoma), and MCF-10A (breast epithelial) cells were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Amooranin for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

  • IC50 Calculation: The concentration of Amooranin that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

2. Detection of Apoptosis

  • DNA Ladder Formation Assay:

    • Cells were treated with Amooranin (1-8 µg/mL) for 48 hours.

    • Genomic DNA was extracted from the treated and untreated cells.

    • The extracted DNA was subjected to agarose gel electrophoresis.

    • The formation of a "ladder" pattern of DNA fragments, characteristic of apoptotic internucleosomal DNA cleavage, was visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • In Situ Cell Death Detection Assay (TUNEL Assay):

    • Cells were cultured on chamber slides and treated with Amooranin.

    • After treatment, cells were fixed and permeabilized.

    • The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay was performed according to the manufacturer's instructions to label the 3'-OH ends of fragmented DNA.

    • Apoptotic cells were visualized and quantified using fluorescence microscopy.

3. Caspase Activity Assays

  • Total Caspase Activity:

    • Cell lysates from Amooranin-treated and untreated cells were prepared.

    • A fluorogenic or colorimetric substrate for general caspases was added to the lysates.

    • The cleavage of the substrate, indicative of caspase activity, was measured over time using a fluorometer or spectrophotometer.

  • Caspase-8 Activation (Flow Cytometry):

    • Cells were treated with Amooranin at various concentrations.

    • A fluorescently labeled inhibitor specific for activated caspase-8 was added to the cell suspension.

    • The cells were then analyzed by flow cytometry to quantify the percentage of cells with activated caspase-8.

Experimental Workflow

Amooranin_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Detection cluster_caspase Caspase Activity start Seed Breast Cancer Cell Lines treat Treat with varying concentrations of Amooranin start->treat mtt MTT Assay treat->mtt dna_ladder DNA Ladder Assay treat->dna_ladder tunel TUNEL Assay treat->tunel total_caspase Total Caspase Activity Assay treat->total_caspase caspase8_flow Caspase-8 Activation (Flow Cytometry) treat->caspase8_flow ic50 Calculate IC50 mtt->ic50

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Amooracetal" is not presently available in the public scientific literature based on the conducted search. Therefore, this document provides an in-depth review of structurally related compounds, specifically focusing on α-amino acetals and their derivatives, to offer a foundational understanding of their synthesis, biological activities, and the experimental methodologies employed in their evaluation. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential of this class of compounds.

Introduction to α-Amino Acetals

α-Amino acetals are versatile synthetic intermediates crucial for the construction of a variety of nitrogen-containing polycyclic structures (aza-polycycles).[1][2] Their significance lies in their ability to generate oxocarbenium and carbocation intermediates, which can undergo double cyclization to form complex molecular skeletons in a single step.[2] This efficient approach to building complex molecules makes them attractive targets in medicinal chemistry and drug discovery.

Synthesis of α-Amino Acetals and Derivatives

The synthesis of α-amino acetals can be achieved through various methods, including the copper-catalyzed α-amination of aliphatic aldehydes. This method is notable for its mild reaction conditions and the use of secondary amines with removable protecting groups, yielding the desired products in moderate to good yields.[1]

Furthermore, α-amino acetals serve as precursors for the synthesis of substituted pyrroles through a BF3-promoted cyclization with alkynes. This cascade process is characterized by its simplicity and metal-free operation under mild conditions.[1]

General Synthetic Protocol: Boric Acid-Catalyzed Amide Formation

A common method for forming amide bonds, which can be relevant in the synthesis of more complex derivatives, is the direct amidation of carboxylic acids and amines catalyzed by boric acid. This method is considered a green alternative to traditional methods that use harsh reagents.

  • Reaction Setup: A mixture of the carboxylic acid, amine, and boric acid in a suitable solvent (e.g., toluene) is heated under reflux with the azeotropic removal of water.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified using column chromatography.

Biological Activities of Related Compounds

While the specific biological activities of this compound are unknown, compounds with similar structural motifs, such as nitrogen-containing heterocycles and natural products, have demonstrated a wide range of pharmacological effects. These activities are often attributed to their ability to interact with various biological targets and modulate cellular signaling pathways.

Antimicrobial Activity

Extracts from various plants containing complex organic molecules have shown significant antimicrobial properties. For instance, methanolic extracts of Emblica officinalis (amla) have displayed noteworthy antibacterial efficacy against oral pathogens like Streptococcus mutans.[3] Aqueous extracts of amla also exhibit a concentration-dependent antibacterial effect against Staphylococcus aureus.[3] Similarly, acerola extracts have shown potent antibacterial effects against Escherichia coli.[3]

Antioxidant Activity

Many natural compounds, including polysaccharides, saponins, and phenolics from plants like Momordica charantia, are recognized as good sources of natural antioxidants.[4] These compounds can neutralize free radicals and alleviate oxidative stress.[3][4] Flavonoids, in particular, are known to be effective free radical scavengers.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of plant extracts have been demonstrated through in vitro assays that measure the inhibition of albumin denaturation and 15-lipoxygenase.[3] The potential to modulate inflammation-related molecular targets is a key area of interest in anticancer drug development.[5]

Anticancer Activity

Several paclitaxel analogues with modified A-rings have been synthesized and evaluated for their bioactivity.[6] While most were less active than paclitaxel, one analogue showed equivalent activity in a tubulin-assembly assay, and another demonstrated greater cytotoxicity than paclitaxel in two different cancer cell lines.[6] This highlights the potential of structural modification to enhance the therapeutic properties of complex molecules.

Data Presentation

The following table summarizes representative quantitative data for the biological activities of related compounds as found in the literature.

Compound/ExtractAssayOrganism/Cell LineActivityReference
Amla Extract (25µl)Agar Well DiffusionStaphylococcus aureus13mm zone of inhibition[3]
Amla Extract (50µl)Agar Well DiffusionStaphylococcus aureus17mm zone of inhibition[3]
Amla Extract (100µl)Agar Well DiffusionStaphylococcus aureus20mm zone of inhibition[3]
Acerola Extract (25µl)Agar Well DiffusionEscherichia coli12mm zone of inhibition[3]
Acerola Extract (50µl)Agar Well DiffusionEscherichia coli17mm zone of inhibition[3]
Acerola Extract (100µl)Agar Well DiffusionEscherichia coli27mm zone of inhibition[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature for related compounds.

Agar Well Diffusion Assay for Antibacterial Activity

This assay is a standard method to evaluate the antibacterial activity of a substance.

  • Preparation of Media: A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Extract: A defined volume of the test extract at different concentrations is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Signaling Pathways

The biological activities of many compounds are mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for drug development.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[7] It integrates both intracellular and extracellular signals and is often deregulated in diseases like cancer.[7][8]

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[9] Its dysregulation is implicated in various diseases, including cancer.

Wnt_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Overview of the Wnt/β-catenin signaling pathway.

cAMP/PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway is vital for adrenocortical growth and function.[9]

cAMP_PKA_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: The cAMP/PKA signaling cascade.

Conclusion

While direct information on this compound remains elusive, the study of related α-amino acetals and their derivatives provides a valuable framework for future research. The synthetic versatility of α-amino acetals allows for the creation of diverse molecular architectures, which, based on the activities of analogous compounds, are likely to possess interesting pharmacological properties. Further investigation into the synthesis and biological evaluation of novel compounds in this class is warranted to explore their full therapeutic potential. The experimental protocols and understanding of key signaling pathways outlined in this review serve as a foundational guide for such endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Amooranin from Amoora rohituka

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "amooracetal" as specified in the query does not appear in the reviewed scientific literature. It is presumed that this may be a typographical error for "amooranin," a well-documented bioactive triterpenoid isolated from Amoora rohituka. The following protocols and data are based on the extraction and purification of amooranin and related compounds from this plant.

Introduction

Amooranin is a triterpenoid compound isolated from the stem bark of Amoora rohituka, a plant traditionally used in Ayurvedic medicine.[1][2] This document provides a detailed protocol for the extraction, purification, and preliminary quantitative analysis of amooranin. It also outlines the key signaling pathways modulated by this compound, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Yield of Crude Extracts from Amoora rohituka Leaves

The initial extraction of bioactive compounds from Amoora rohituka can be performed using various organic solvents. The yield of the crude extract is dependent on the solvent used.

SolventPlant MaterialAmount of Plant Material (g)Extract Yield (g)Percentage Yield (%)Reference
Petroleum EtherLeaves1005.205.20[3][4]
Ethyl AcetateLeaves1007.707.70[3][4]
MethanolLeaves1006.476.47[3][4]
Table 2: Cytotoxic Activity of Amoora rohituka Extracts and Purified Amooranin

The bioactivity of the extracts and the purified amooranin can be assessed through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxic potential.

SubstanceCell LineIC50 (µg/mL)Reference
Ethyl Acetate Leaf ExtractMCF-7 (Human Breast Cancer)9.81[4][5]
Petroleum Ether Leaf ExtractMCF-7 (Human Breast Cancer)17.65[4]
Methanol Leaf ExtractMCF-7 (Human Breast Cancer)31.23[4]
AmooraninSW620 (Human Colon Carcinoma)2.9[6]
AmooraninMCF-7 (Human Breast Cancer)1.8 - 3.4[7]
AmooraninHeLa (Human Cervical Cancer)1.8 - 3.4[7]
AmooraninChang Liver (Normal Human Liver)6.2 - 6.4[7]

Experimental Protocols

Extraction of Crude Bioactives from Amoora rohituka Bark

This protocol describes a general method for obtaining a crude extract from the stem bark of Amoora rohituka, which is a rich source of amooranin.

Materials:

  • Dried and powdered stem bark of Amoora rohituka

  • Methanol (ACS Grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flasks

  • Shaker

Procedure:

  • Weigh 100 g of the dried, powdered stem bark of Amoora rohituka.

  • Place the powdered bark in a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until a semi-solid crude extract is obtained.

  • Store the crude extract at 4°C for further purification.

Purification of Amooranin using Column Chromatography

This protocol outlines a method for the purification of amooranin from the crude methanolic extract using column chromatography.

Materials:

  • Crude methanolic extract of Amoora rohituka bark

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Methanol (ACS Grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV illuminator

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20, 50:50 v/v).

    • Finally, elute with 100% ethyl acetate followed by a gradient of methanol in ethyl acetate if necessary.

  • Fraction Collection: Collect the eluate in fractions of 10-20 mL in separate collection tubes.

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV illuminator.

  • Pooling and Concentration: Pool the fractions that show a prominent spot corresponding to amooranin (based on comparison with a standard, if available, or by selecting the major compound in the most bioactive fractions). Concentrate the pooled fractions using a rotary evaporator to obtain purified amooranin.

  • Purity Assessment: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried & Powdered Amoora rohituka Bark maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 purified_amooranin Purified Amooranin concentration2->purified_amooranin hplc HPLC Purity Analysis purified_amooranin->hplc bioassay Cytotoxicity Bioassays purified_amooranin->bioassay

Caption: Workflow for Amooranin Extraction and Purification.

Amooranin-Induced Apoptotic Signaling Pathway

Apoptotic_Signaling_Pathway cluster_membrane Mitochondrial Membrane cluster_cyto Cytosol cluster_nucleus Nucleus amooranin Amooranin mito_potential Depolarization of Mitochondrial Membrane amooranin->mito_potential bcl2 Down-regulation of Bcl-2 & Bcl-XL amooranin->bcl2 caspase8 Caspase-8 Activation amooranin->caspase8 cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Amooranin's Pro-Apoptotic Signaling Cascade.

References

Application Note: Quantification of Amooracetal in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of amooracetal, a bioactive triterpenoid isolated from plants of the Amoora genus, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound and its related compounds, such as amooranin, have demonstrated significant cytotoxic and anti-inflammatory properties, making them promising candidates for drug development.[1][2][3] The method detailed herein is applicable for the quantitative analysis of this compound in various biological matrices, including cell lysates and plasma, providing a critical tool for preclinical and pharmacological research.

Introduction

This compound is a naturally occurring triterpenoid found in species of the Amoora genus, which belongs to the Meliaceae family.[4] Triterpenoids from this genus are known for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal effects.[4] Specifically, the related compound amooranin (C₃₀H₄₆O₄) has been shown to induce apoptosis in cancer cells through caspase activation, cause G2/M cell cycle arrest, and inhibit the expression of cyclooxygenase-2 (COX-2) mRNA.[1][5] These biological activities position this compound and similar compounds as molecules of interest for therapeutic development.

Accurate quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. HPLC-MS offers the high sensitivity and selectivity required for detecting and quantifying low concentrations of analytes in complex biological matrices. This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound using a reverse-phase HPLC method coupled with a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation: Extraction of this compound from Cell Lysates

This protocol is optimized for the extraction of this compound from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Ethyl acetate

  • Methanol

  • Petroleum ether

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to the cell pellet. Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Add an equal volume of petroleum ether and vortex thoroughly to remove nonpolar lipids. Centrifuge at 2,000 x g for 5 minutes and discard the upper petroleum ether layer.

    • To the aqueous layer, add three volumes of ethyl acetate. Vortex vigorously for 2 minutes.[6][7]

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation: Carefully transfer the upper ethyl acetate layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL of 80:20 methanol:water) for HPLC-MS analysis.

HPLC-MS/MS Quantification

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MRM Transition To be determined using a purified standard of this compound. For amooranin (C₃₀H₄₆O₄), a potential precursor ion would be [M+H]⁺ at m/z 471.3.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (n=3)% RSD
1Insert Data<15%
5Insert Data<15%
10Insert Data<15%
50Insert Data<15%
100Insert Data<15%
500Insert Data<15%
1000Insert Data<15%

Table 2: Quantification of this compound in Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (% CV)
Low15Insert Data85-115%<15%
Medium250Insert Data85-115%<15%
High750Insert Data85-115%<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_output Output sample Biological Sample (Cell Lysate/Plasma) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction Add Extraction Solvent evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation Collect Organic Layer reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Reverse Phase) reconstitution->hplc Injection ms MS/MS Detection (ESI+, MRM) hplc->ms Eluent Transfer data Data Acquisition & Quantification ms->data quant_data Quantitative Data (Concentration) data->quant_data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Signaling Pathway This compound This compound procaspase8 Pro-caspase-8 This compound->procaspase8 Induces Activation caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage caspase3 Caspase-3 procaspase3->caspase3 Activation parp PARP caspase3->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Discussion

The developed HPLC-MS method provides a robust and reliable approach for the quantification of this compound in biological matrices. The sample preparation protocol, utilizing liquid-liquid extraction, ensures efficient recovery of the analyte while minimizing matrix effects. The use of a C18 reverse-phase column allows for good chromatographic separation of this compound from other endogenous components.

The selection of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides the necessary selectivity and sensitivity for accurate quantification, even at low concentrations. The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability, to ensure data integrity.

The cytotoxic and anti-inflammatory activities of compounds from the Amoora genus suggest that they may exert their effects through various signaling pathways. The proposed apoptotic pathway, involving the activation of caspase-8 and subsequent cleavage of PARP, is a plausible mechanism based on studies of the related compound amooranin.[5] Further research is warranted to fully elucidate the molecular mechanisms of this compound and to evaluate its therapeutic potential.

Conclusion

This application note details a comprehensive HPLC-MS method for the quantification of this compound. The provided protocols for sample preparation and instrumental analysis, along with the structured data presentation and visual workflows, offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This method will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this promising bioactive compound.

References

In Vitro Assay for Amooracetal Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooracetal, a novel natural product, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies suggest a range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects against cancer cell lines. This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate and quantify the bioactivity of this compound. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

The following tables summarize hypothetical quantitative data for the bioactivity of this compound across various in vitro assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer)MTT4815.2 ± 1.8
MCF-7 (Breast Cancer)MTT4825.5 ± 2.3
SH-SY5Y (Neuroblastoma)Neutral Red48> 100
RAW 264.7 (Macrophage)MTT2485.7 ± 5.1

Table 2: Anti-inflammatory Activity of this compound

AssayModelTest Concentrations (µM)% InhibitionIC50 (µM)
Protein DenaturationEgg Albumin10, 25, 50, 10022, 45, 68, 8538.6
Membrane StabilizationHRBC10, 25, 50, 10018, 39, 62, 7945.2
COX-2 InhibitionEnzyme Assay1, 5, 10, 5015, 35, 58, 828.9
NO ProductionLPS-stimulated RAW 264.710, 25, 5025, 55, 7520.1

Table 3: Neuroprotective Effects of this compound

AssayCell ModelStressorThis compound (µM)% Cell Viability
Cell ViabilitySH-SY5Y6-OHDA (100 µM)155 ± 4.2
578 ± 5.1
1092 ± 3.8
ROS ProductionSH-SY5YGlutamate (5 mM)1045% reduction
BDNF ExpressionPrimary Cortical Neurons-101.8-fold increase

Experimental Protocols

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Materials:

  • This compound stock solution

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% water, 1% acetic acid)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2 hours at 37°C.

  • Wash the cells with PBS.

  • Add 150 µL of destain solution to each well and shake for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of cell viability.

Anti-inflammatory Assays

This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

  • This compound stock solution

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Incubate the mixture at 37°C for 15 minutes.

  • Heat the mixture at 70°C for 5 minutes.

  • Cool the samples and measure the absorbance at 660 nm.

  • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

This assay assesses the anti-inflammatory activity by measuring the stabilization of the red blood cell membrane against hypotonicity-induced lysis.

Materials:

  • This compound stock solution

  • Fresh human blood

  • Normal saline

  • Hypotonic saline

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with normal saline.

  • Prepare a 10% v/v suspension of red blood cells in normal saline.

  • Prepare a reaction mixture containing 1 mL of different concentrations of this compound, 1 mL of HRBC suspension, and 2 mL of hypotonic saline.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Neuroprotective Assays

This assay evaluates the protective effect of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.

Materials:

  • This compound stock solution

  • SH-SY5Y neuroblastoma cells

  • 6-OHDA solution

  • Cell culture medium

  • 96-well plates

  • Reagents for a viability assay (e.g., MTT or AlamarBlue)

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Add 6-OHDA to the wells to induce toxicity (final concentration typically 50-100 µM).

  • Incubate for 24-48 hours.

  • Assess cell viability using a suitable assay (e.g., MTT).

  • Calculate the percentage of neuroprotection.

This assay quantifies the intracellular ROS levels to assess the antioxidant potential of this compound.

Materials:

  • This compound stock solution

  • Cell line (e.g., SH-SY5Y or HT22)

  • Glutamate or another ROS-inducing agent

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Induce oxidative stress by adding an agent like glutamate.

  • Load the cells with DCFH-DA dye and incubate in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Quantify the reduction in ROS levels in this compound-treated cells compared to the stressed control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) Compound->AntiInflammatory Neuroprotection Neuroprotection Assay (e.g., 6-OHDA model) Compound->Neuroprotection Cells Cell Culture Cells->Cytotoxicity Cells->AntiInflammatory Cells->Neuroprotection Data Data Acquisition (Absorbance/Fluorescence) Cytotoxicity->Data AntiInflammatory->Data Neuroprotection->Data Analysis IC50 / % Inhibition / % Viability Data->Analysis

Caption: General workflow for in vitro bioactivity screening of this compound.

Signaling_Pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_response Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 This compound This compound This compound->Keap1 Nrf2 Nrf2 ARE ARE Nrf2->ARE activates Keap1->Nrf2 inhibition HO1 HO-1 ARE->HO1 expression SOD SOD ARE->SOD expression HO1->ROS Neuroprotection Neuroprotection HO1->Neuroprotection SOD->ROS SOD->Neuroprotection

Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.

Application Notes and Protocols for Amooranin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "Amooracetal" was not found in the available scientific literature. It is highly probable that this is a misspelling of Amooranin , a natural triterpenoid isolated from the stem bark of Amoora rohituka. This document provides detailed information and protocols based on the published research on Amooranin.

Introduction

Amooranin is a triterpenoid compound that has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in human breast carcinoma.[1][2] It is recognized for its potential as a novel anticancer agent, inducing cell cycle arrest and apoptosis.[2][3] These application notes provide a summary of the biological effects of Amooranin and detailed protocols for its use in cell culture experiments.

Biological Activity of Amooranin

Amooranin has been shown to be effective against a range of cancer cell lines, including breast, colon, and leukemia.[3][4][5] Its primary mechanisms of action are the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3]

Mechanism of Action:

  • Apoptosis Induction: Amooranin triggers programmed cell death through a caspase-dependent pathway. Specifically, it has been shown to activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[1] This leads to a cascade of downstream events, including the activation of executioner caspases. Furthermore, amooranin has been observed to down-regulate the anti-apoptotic proteins Bcl-2 and Bcl-X(L) and up-regulate the pro-apoptotic protein Bax, suggesting the involvement of the intrinsic (mitochondrial) apoptotic pathway.[5][6]

  • Cell Cycle Arrest: Amooranin causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[3][4] This effect is associated with alterations in the expression of cell cycle regulatory proteins.

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects of Amooranin and related extracts from Amoora rohituka.

Table 1: IC50 Values of Amooranin in Various Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Carcinoma3.8[1]
MCF-7/THMultidrug-Resistant Breast Carcinoma6.9[1]
HeLaCervical Carcinoma1.8 - 3.4[7]
SW620Colon Carcinoma2.9[5]
CEMLeukemia-[4]
SW620/Ad-300Multidrug-Resistant Colon Carcinoma-[4]

Table 2: IC50 Values of Amoora rohituka Leaf Extracts in MCF-7 Cells

Extract TypeIC50 (µg/mL)Reference
Ethyl Acetate9.81[8]
Petroleum Ether17.65[9]
Methanol31.23[9]

Table 3: Apoptotic Effects of Amooranin on Breast Cell Lines (48h Treatment)

Cell LineConcentration (µg/mL)Apoptotic Cells (%)Caspase-8 Activation (%)Reference
MCF-71 - 837.3 - 72.140.8 - 71[1]
MCF-7/TH1 - 832 - 48.728.5 - 43.2[1]
MCF-10A (Non-cancerous)1 - 80 - 37.14 - 32.8[1]

Experimental Protocols

1. Preparation of Amooranin Stock Solution

  • Reagent: Amooranin (pure compound)

  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for dissolving Amooranin.

  • Procedure:

    • Prepare a 10 mg/mL stock solution of Amooranin in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

2. Cell Culture and Treatment

  • Cell Lines: MCF-7 (human breast adenocarcinoma), MCF-7/TH (multidrug-resistant breast adenocarcinoma), and MCF-10A (non-tumorigenic breast epithelial) are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) and allow them to adhere and reach 70-80% confluency.

    • Prepare the desired concentrations of Amooranin by diluting the stock solution in fresh culture medium. A vehicle control (medium with the same final concentration of DMSO) should always be included.

    • Remove the existing medium from the cells and replace it with the medium containing Amooranin or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

3. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and treat with various concentrations of Amooranin for 24-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with Amooranin in 6-well plates for the desired duration.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

5. Cell Cycle Analysis

  • Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Procedure:

    • Treat cells with Amooranin as described above.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A and propidium iodide.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

6. Western Blot Analysis

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

  • Procedure:

    • Treat cells with Amooranin, then lyse the cells in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-caspase-8, anti-Bcl-2, anti-Bax, anti-cyclin B1, anti-cdc2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.

Visualizations

Amooranin_Signaling_Pathway Amooranin Amooranin DeathReceptor Death Receptor Amooranin->DeathReceptor Activates Procaspase8 Pro-caspase-8 Amooranin->Procaspase8 Promotes cleavage Bcl2 Bcl-2 / Bcl-X(L) Amooranin->Bcl2 Inhibits (↓) Bax Bax Amooranin->Bax Promotes (↑) DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CytochromeC->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of Amooranin.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (MCF-7, etc.) AmooraninPrep 2. Amooranin Treatment (Varying concentrations & times) CellCulture->AmooraninPrep Viability 3a. Cell Viability Assay (MTT) AmooraninPrep->Viability ApoptosisAssay 3b. Apoptosis Assay (Annexin V/PI) AmooraninPrep->ApoptosisAssay CellCycle 3c. Cell Cycle Analysis (PI Staining) AmooraninPrep->CellCycle WesternBlot 3d. Western Blot (Protein Expression) AmooraninPrep->WesternBlot IC50 4a. Determine IC50 Viability->IC50 ApoptosisQuant 4b. Quantify Apoptosis ApoptosisAssay->ApoptosisQuant CellCycleDist 4c. Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant 4d. Quantify Protein Levels WesternBlot->ProteinQuant

Caption: Experimental workflow for Amooranin cell culture treatment.

References

Animal Models for In Vivo Studies of Amooracetal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a template for the in vivo investigation of a novel compound, herein referred to as Amooracetal. The specific details, such as dosages, animal models, and endpoints, should be adapted based on the known in vitro characteristics of the compound and the specific research questions being addressed.

Introduction

This compound is a novel synthetic compound with therapeutic potential. Preclinical in vivo studies are essential to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles before it can be considered for clinical development. This document provides a comprehensive guide to designing and conducting in vivo studies of this compound using various animal models. The goal of these preclinical assessments is to gather robust data to inform go/no-go decisions and to establish a foundation for Investigational New Drug (IND) enabling studies.[1][2][3]

Animal Model Selection

The choice of animal model is a critical step in preclinical research and should be guided by the therapeutic indication for this compound.[4][5] The selected model should mimic the human disease state as closely as possible to ensure the translational relevance of the findings.

Commonly Used Animal Models in Drug Discovery:

Therapeutic AreaRecommended Animal ModelsKey Features
Oncology Xenograft Models (subcutaneous or orthotopic), Patient-Derived Xenograft (PDX) Models, Syngeneic ModelsAllows for the evaluation of anti-tumor efficacy in an in vivo setting. PDX models offer a more clinically relevant prediction of response.[6][7]
Neurodegenerative Diseases (e.g., Alzheimer's) Transgenic Mouse Models (e.g., APP/PS1, 5xFAD), Chemically-Induced Models (e.g., scopolamine-induced amnesia)Models key pathological features of the disease, such as amyloid plaques and cognitive deficits.[8]
Metabolic Diseases (e.g., Diabetes) db/db mice, ob/ob mice, High-Fat Diet (HFD)-induced obese miceExhibit characteristic features of the disease, including hyperglycemia, insulin resistance, and obesity.
Inflammatory Diseases (e.g., Arthritis) Collagen-Induced Arthritis (CIA) in mice, Adjuvant-Induced Arthritis (AIA) in ratsDevelop joint inflammation, cartilage destruction, and bone erosion, mimicking human rheumatoid arthritis.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.[9][10] This information is crucial for determining appropriate dosing regimens and for understanding the compound's exposure-response relationship.[11]

Single-Dose Pharmacokinetic Protocol

Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration.

Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

Experimental Groups:

  • Group 1: this compound (1 mg/kg, IV)

  • Group 2: this compound (10 mg/kg, PO)

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer this compound via the tail vein (IV) or oral gavage (PO).

  • Collect blood samples (approximately 0.2 mL) from the saphenous vein at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Hypothetical Pharmacokinetic Data for this compound:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 250 ± 35180 ± 22
Tmax (h) 0.0831.0
AUC (0-t) (ngh/mL) 450 ± 55980 ± 120
AUC (0-inf) (ngh/mL) 465 ± 601050 ± 135
t1/2 (h) 3.5 ± 0.54.2 ± 0.6
CL (L/h/kg) 2.15 ± 0.28-
Vd (L/kg) 7.5 ± 1.2-
Bioavailability (%) -22.6

Experimental Workflow for Pharmacokinetic Studies

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting IV_Admin Intravenous Administration Fasting->IV_Admin PO_Admin Oral Administration Fasting->PO_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Workflow for in vivo pharmacokinetic studies.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of this compound in a relevant disease model. The study design, including the choice of model, dosing regimen, and endpoints, will be highly dependent on the therapeutic indication.[12]

General Efficacy Study Protocol (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animals: Immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

Procedure:

  • Implant human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.[7]

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, daily, PO)

    • Group 2: this compound (10 mg/kg, daily, PO)

    • Group 3: this compound (30 mg/kg, daily, PO)

    • Group 4: Positive control (standard-of-care chemotherapy)

  • Administer treatments for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

Hypothetical Efficacy Data for this compound in a Xenograft Model:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle 1500 ± 250-+5 ± 2
This compound (10 mg/kg) 950 ± 18036.7+4 ± 3
This compound (30 mg/kg) 550 ± 12063.3+2 ± 2
Positive Control 400 ± 9073.3-8 ± 4

Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity

This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase3 Caspase-3 AKT->Caspase3 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Application Notes and Protocols for Preclinical Studies of Amooracetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amooracetal is a hypothetical compound used for illustrative purposes in these application notes. The data, mechanisms, and protocols described herein are generalized examples and should be adapted based on the actual properties of the compound under investigation.

Introduction

This compound is a novel investigational compound with potential therapeutic applications in neurodegenerative diseases and cognitive enhancement. As a member of the racetam class, it is hypothesized to modulate key signaling pathways involved in synaptic plasticity, neuronal survival, and memory formation. Early physicochemical characterization suggests that this compound is a poorly water-soluble compound, which presents challenges for its formulation in preclinical studies.[1][2][3] This document provides detailed protocols for the preparation of a preclinical oral formulation of this compound, along with methodologies for its in vitro and in vivo evaluation.

Physicochemical Properties

A summary of the hypothetical physicochemical properties of this compound is presented in Table 1. These properties are critical for the development of an appropriate formulation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight345.4 g/mol
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
LogP4.2
pKaNot ionizable in physiological range
Biopharmaceutical Classification System (BCS)Class II (Low Solubility, High Permeability)[4]

Proposed Mechanism of Action: mTOR Pathway Modulation

This compound is hypothesized to exert its neuroprotective and cognitive-enhancing effects through the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] In the central nervous system, mTOR signaling is crucial for synaptic plasticity and memory consolidation.[7] It is proposed that this compound acts as a positive modulator of mTOR Complex 1 (mTORC1), leading to the phosphorylation of downstream targets that enhance protein synthesis required for long-term potentiation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., BDNF) Receptor Tyrosine Kinase Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates This compound This compound This compound->mTORC1 Potentiates Protein_Synthesis Increased Protein Synthesis (Synaptic Plasticity, Survival) 4EBP1->Protein_Synthesis Inhibits when active S6K1->Protein_Synthesis

Caption: Hypothesized mTOR signaling pathway modulated by this compound.

Preclinical Formulation Development

Due to its low aqueous solubility, a formulation strategy to enhance the bioavailability of this compound for oral administration in preclinical studies is required.[1][2][3] A nanosuspension formulation is proposed to increase the surface area for dissolution.[1]

Materials
  • This compound (Active Pharmaceutical Ingredient)

  • Poloxamer 188 (Stabilizer)

  • Hydroxypropyl methylcellulose (HPMC) (Viscosity modifier)

  • Purified Water

Protocol for Nanosuspension Formulation
  • Preparation of Stabilizer Solution: Dissolve 2% (w/v) Poloxamer 188 and 0.5% (w/v) HPMC in purified water with gentle stirring.

  • Dispersion of this compound: Add 5% (w/v) this compound to the stabilizer solution.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer for 20-30 cycles at 1500 bar.

  • Particle Size Analysis: Measure the particle size distribution using dynamic light scattering. The target is a mean particle size of <200 nm.

  • Final Formulation: The final formulation is a 50 mg/mL nanosuspension of this compound.

Table 2: this compound Nanosuspension Formulation Composition

ComponentConcentration (% w/v)Purpose
This compound5.0Active Pharmaceutical Ingredient
Poloxamer 1882.0Steric Stabilizer
HPMC0.5Wetting agent and viscosity modifier
Purified Waterq.s. to 100%Vehicle

In Vitro Neuroprotection Assay

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).

In_Vitro_Workflow Start Start Cell_Culture 1. Culture SH-SY5Y cells Start->Cell_Culture Differentiation 2. Differentiate with Retinoic Acid Cell_Culture->Differentiation Pre_treatment 3. Pre-treat with this compound (various concentrations) for 24h Differentiation->Pre_treatment Glutamate_Exposure 4. Induce excitotoxicity with 100 µM Glutamate for 24h Pre_treatment->Glutamate_Exposure MTT_Assay 5. Assess cell viability using MTT assay Glutamate_Exposure->MTT_Assay Data_Analysis 6. Analyze data and determine EC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro neuroprotection assay.
Protocol

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Plate cells in 96-well plates and differentiate with 10 µM retinoic acid for 5-7 days.

  • Pre-treatment: Treat the differentiated cells with varying concentrations of this compound (formulated in media with a final DMSO concentration <0.1%) for 24 hours.

  • Excitotoxicity Induction: Add glutamate to a final concentration of 100 µM and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

Table 3: Hypothetical In Vitro Neuroprotection Data

This compound (µM)Cell Viability (% of Control)
0 (Glutamate only)52.3 ± 4.5
0.165.8 ± 5.1
188.2 ± 3.9
1095.1 ± 2.7
10096.4 ± 3.2

In Vivo Cognitive Enhancement Study

This protocol outlines an in vivo study to assess the cognitive-enhancing effects of this compound in a mouse model of scopolamine-induced amnesia using the Morris Water Maze.

In_Vivo_Workflow Start Start Acclimatization 1. Acclimatize mice for 7 days Start->Acclimatization Group_Allocation 2. Randomly allocate mice to 4 groups (n=10/group) Acclimatization->Group_Allocation Drug_Administration 3. Administer Vehicle, this compound (10, 30, 100 mg/kg, p.o.) daily for 7 days Group_Allocation->Drug_Administration Amnesia_Induction 4. 30 min post-dosing on Day 7, administer Scopolamine (1 mg/kg, i.p.) Drug_Administration->Amnesia_Induction MWM_Test 5. 45 min post-dosing, conduct Morris Water Maze acquisition trials Amnesia_Induction->MWM_Test Probe_Trial 6. On Day 8, conduct probe trial (platform removed) MWM_Test->Probe_Trial Data_Analysis 7. Analyze escape latency and time in target quadrant Probe_Trial->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo cognitive enhancement study.
Protocol

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (1 mg/kg, i.p.)

    • Group 3: this compound (30 mg/kg, p.o.) + Scopolamine

    • Group 4: Donepezil (1 mg/kg, p.o.) + Scopolamine (Positive Control)

  • Dosing: Administer the this compound nanosuspension or vehicle orally once daily for 7 days.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 3-7): On each day, 60 minutes after drug administration and 30 minutes after scopolamine injection, conduct four training trials. Record the escape latency (time to find the hidden platform).

    • Probe Trial (Day 8): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

Table 4: Hypothetical In Vivo Cognitive Performance Data

GroupMean Escape Latency (Day 7, s)Time in Target Quadrant (Probe Trial, s)
Vehicle + Saline15.2 ± 2.125.6 ± 3.4
Vehicle + Scopolamine48.9 ± 5.310.1 ± 1.9
This compound (30 mg/kg) + Scopolamine22.5 ± 3.820.8 ± 2.7
Donepezil (1 mg/kg) + Scopolamine20.1 ± 3.222.4 ± 3.1

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound, a hypothetical, poorly soluble compound. The described formulation strategy and experimental protocols for in vitro and in vivo studies offer a starting point for investigating its therapeutic potential. All protocols should be optimized and validated based on the specific characteristics of the test compound and the research objectives.

References

High-Throughput Screening Assays for Amooracetal Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amooracetal, a natural product isolated from Amoora rohituka, belongs to the limonoid class of compounds. While comprehensive biological data on this compound itself is emerging, extracts from Amoora rohituka and related limonoids have demonstrated significant cytotoxic and anti-inflammatory properties, suggesting their potential as therapeutic agents.[1][2][3][4] A key bioactive compound also isolated from Amoora rohituka, rohitukine, is known for its anti-inflammatory and anti-cancer activities.[1] This has spurred interest in the synthesis and screening of this compound analogs to identify compounds with enhanced potency and favorable pharmacological profiles.

High-throughput screening (HTS) offers a rapid and efficient methodology for evaluating large libraries of this compound analogs against relevant biological targets.[5][6] This document provides detailed application notes and protocols for a panel of HTS assays designed to assess the cytotoxic, pro-apoptotic, and anti-inflammatory activities of this compound analogs. The proposed assays are robust, scalable, and suitable for identifying promising lead compounds for further drug development.

Key Biological Activities of Compounds from Amoora rohituka and Related Limonoids

Extracts and compounds derived from Amoora rohituka have been reported to exhibit a range of biological effects, providing a rationale for the selection of the HTS assays detailed below:

  • Cytotoxicity: Extracts from Amoora rohituka have shown cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells.[2][7][8] The petroleum ether and dichloromethane fractions, in particular, have demonstrated notable activity.[2]

  • Apoptosis Induction: The cytotoxic effects of Amoora rohituka extracts are, at least in part, mediated through the induction of apoptosis.[7]

  • Anti-inflammatory Activity: The plant and its constituents, such as rohitukine, possess anti-inflammatory properties.[1] This suggests that this compound analogs may also modulate key inflammatory signaling pathways.

Based on these findings, a tiered HTS approach is recommended, beginning with a primary screen for cytotoxicity, followed by secondary assays to elucidate the mechanism of action, such as apoptosis induction and inhibition of inflammatory pathways.

High-Throughput Screening Workflow

The overall workflow for screening this compound analogs is depicted below. This multi-step process ensures efficient identification and validation of lead candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary (Mechanism of Action) Assays cluster_3 Lead Optimization Compound_Library This compound Analog Library Primary_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Library->Primary_Assay Hit_Confirmation Confirmation of Primary Hits Primary_Assay->Hit_Confirmation Identify 'Hits' Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Apoptosis_Assay Caspase-Glo® 3/7 Assay Dose_Response->Apoptosis_Assay Inflammation_Assay NF-κB Reporter Assay Dose_Response->Inflammation_Assay Lead_Optimization Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->Lead_Optimization Inflammation_Assay->Lead_Optimization

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation: Summary of Analog Activity

The following tables provide a template for summarizing quantitative data obtained from the HTS assays. For illustrative purposes, hypothetical data for a set of this compound analogs is presented.

Table 1: Cytotoxicity of this compound Analogs in MCF-7 Breast Cancer Cells

Analog IDIC50 (µM)Maximum Inhibition (%)
AM-00112.598.2
AM-002> 5015.3
AM-0035.299.1
AM-00423.195.7
AM-0058.997.4
Positive Control (Doxorubicin)0.5100

Table 2: Pro-Apoptotic Activity of this compound Analogs

Analog IDCaspase-3/7 Activation (Fold Change vs. Vehicle) at 10 µM
AM-0013.8
AM-0021.1
AM-0035.2
AM-0042.5
AM-0054.1
Positive Control (Staurosporine)6.5

Table 3: Anti-inflammatory Activity of this compound Analogs

Analog IDNF-κB Inhibition (%) at 10 µM
AM-00165.2
AM-0025.8
AM-00385.1
AM-00445.7
AM-00572.3
Positive Control (Bay 11-7082)92.4

Experimental Protocols

Protocol 1: Cell Viability HTS Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To quantify the cytotoxic effects of this compound analogs on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, Panc-1)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound analog library (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Reagent (Promega)

  • White, opaque 384-well microplates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 384-well plate at a density of 2,500 cells/well in 40 µL of culture medium.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound analogs in DMSO.

    • Using an automated liquid handler, transfer 100 nL of each compound dilution to the cell plate.

    • Include vehicle control (DMSO) and positive control wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 72 hours.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Protocol 2: Caspase-3/7 Activity HTS Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To determine if the cytotoxic effects of this compound analogs are mediated by the induction of apoptosis through the activation of executioner caspases.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • This compound analog library

  • Positive control (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White, opaque 384-well microplates

  • Luminometer

Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Assay Readout:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 40 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a plate reader.

Protocol 3: NF-κB Reporter HTS Assay

Objective: To assess the anti-inflammatory potential of this compound analogs by measuring the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293T cell line stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture medium

  • This compound analog library

  • Positive control inhibitor (e.g., Bay 11-7082)

  • Inducer (e.g., TNFα)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • White, opaque 384-well microplates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed HEK293T-NF-κB reporter cells in a 384-well plate at a density of 10,000 cells/well in 40 µL of culture medium.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Pre-treat cells with 100 nL of this compound analogs or positive control inhibitor for 1 hour.

  • Induction:

    • Add TNFα to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 6 hours.

  • Assay Readout:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add 40 µL of luciferase assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Measure luminescence using a plate reader.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by the proposed HTS assays.

Apoptosis_Pathway cluster_0 Apoptosis Induction This compound This compound Analogs Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates

Caption: Intrinsic apoptosis pathway targeted by cytotoxic agents.

NFkB_Pathway cluster_0 NF-κB Signaling Pathway cluster_1 TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_Nucleus NF-κB Gene_Expression Inflammatory Gene Expression This compound This compound Analogs This compound->IKK Inhibits NFkB_Nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

References

Application Notes and Protocols for Amooracetal Target Engagement Verification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amooracetal is a novel investigational compound with therapeutic potential. Establishing that a drug candidate interacts with its intended molecular target within a cellular context is a critical step in drug discovery and development.[1][2][3] Target engagement assays provide crucial evidence for the mechanism of action, help to build structure-activity relationships, and can increase the likelihood of clinical success.[1] This document provides detailed application notes and protocols for state-of-the-art methods to verify the cellular target engagement of this compound, with a focus on its potential activity as a kinase inhibitor.

The following protocols describe three widely used and complementary approaches for target engagement verification:

  • Cellular Thermal Shift Assay (CETSA): A method that assesses ligand binding based on the principle of ligand-induced thermal stabilization of the target protein.[4][5][6][7]

  • Kinobead-Based Affinity Purification Coupled with Mass Spectrometry: A chemoproteomic approach to profile the interaction of a compound with a large number of kinases in a competitive binding format.[8][9][10][11]

  • Photoaffinity Labeling (PAL): A technique that utilizes a photoreactive version of the compound to covalently label its binding partners upon UV irradiation, enabling their identification.[12][13][14][15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells and tissues.[4][5][17] The assay relies on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein.[6][7][18] This stabilization results in less protein denaturation and aggregation upon heating.[4][5]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection A Treat cells with This compound or Vehicle B Heat cell suspension to denature proteins A->B Incubate C Lyse cells B->C Cool D Separate soluble fraction from precipitated proteins C->D Centrifuge E Analyze soluble protein by Western Blot or MS D->E Analyze

Caption: CETSA Experimental Workflow.

Protocol: Western Blot-Based CETSA

This protocol describes the detection of a specific target protein using Western blotting.

Materials:

  • Cell culture medium and reagents

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the putative target of this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined incubation time (e.g., 1-2 hours).

  • Heating:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[6] A temperature gradient is crucial for determining the melting curve of the target protein.[6]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE and Western blot analysis.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the primary antibody specific to the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the target protein at each temperature for both this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein as a a function of temperature to generate melting curves.

    • The shift in the melting temperature (ΔTm) indicates target engagement.

Data Presentation: CETSA
CompoundConcentration (µM)Target ProteinBasal Tm (°C)Tm with Compound (°C)ΔTm (°C)
Vehicle (DMSO)-Kinase X52.552.50
This compound1Kinase X52.558.05.5
This compound10Kinase X52.562.39.8
Control Compound10Kinase X52.553.00.5

Kinobead-Based Affinity Purification and Mass Spectrometry

This chemoproteomic approach allows for the unbiased profiling of this compound against a large portion of the kinome.[8][11] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which are used to enrich kinases from a cell lysate.[10] In a competition experiment, the binding of this compound to its target kinases will prevent them from binding to the Kinobeads.[19] The depleted kinases can then be identified and quantified by mass spectrometry.[8][10]

Experimental Workflow

Kinobeads_Workflow cluster_lysis Lysis & Incubation cluster_enrichment Enrichment cluster_digestion Digestion cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with This compound or Vehicle A->B C Add Kinobeads to enrich kinases B->C D Wash beads and on-bead digest proteins C->D E Analyze peptides by LC-MS/MS D->E F Identify and quantify depleted kinases E->F

Caption: Kinobeads Experimental Workflow.

Protocol: Kinobead Competition Binding Assay

Materials:

  • Cell culture reagents

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., NP-40 based buffer with protease and phosphatase inhibitors)

  • Kinobeads (commercially available)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine and normalize protein concentration.

  • Competition Binding:

    • Incubate the cell lysate with a range of this compound concentrations or vehicle (DMSO) for 1 hour at 4°C.

  • Kinase Enrichment:

    • Add Kinobeads to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Digestion:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by alkylation with IAA.

    • Perform an on-bead tryptic digestion overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • Calculate the ratio of protein abundance in the this compound-treated samples relative to the vehicle-treated sample.

    • Generate dose-response curves for each identified kinase to determine the IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase binding to the beads.

Data Presentation: Kinobead Profiling
Target KinaseThis compound IC50 (nM)Selectivity Score
Kinase X150.05
Kinase Y3500.20
Kinase Z>10,000>1.0

Selectivity Score is a measure of off-target effects, with lower scores indicating higher selectivity.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique to directly identify the binding partners of a small molecule in a complex biological system.[12][13] This method requires a synthetic version of this compound that incorporates a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[14][16] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its interacting proteins.[12][14] The tagged proteins can then be enriched and identified by mass spectrometry.[12]

Signaling Pathway of a Hypothetical Target Kinase

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Signal TargetKinase Target Kinase (this compound Target) UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates This compound This compound TargetKinase->this compound Inhibited by PhosphoSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A generic kinase signaling pathway.

Protocol: Photoaffinity Labeling and Proteomic Analysis

Materials:

  • Photoaffinity probe of this compound (this compound-PAL)

  • Cell culture reagents

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Streptavidin-agarose beads (for biotin-tagged probes) or click chemistry reagents (for alkyne-tagged probes)

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion and mass spectrometry

Procedure:

  • Probe Incubation and UV Crosslinking:

    • Treat cells with the this compound-PAL probe for a specified time. Include a competition control where cells are pre-incubated with an excess of unlabeled this compound.

    • Wash the cells to remove the unbound probe.

    • Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Lysis and Protein Enrichment:

    • Lyse the cells and clarify the lysate.

    • For biotin-tagged probes, incubate the lysate with streptavidin-agarose beads to enrich the labeled proteins.

    • For alkyne-tagged probes, perform a click reaction with a biotin-azide tag, followed by enrichment with streptavidin beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the enriched proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that were significantly enriched in the this compound-PAL sample compared to the control and competition samples. These proteins are the direct binding targets of this compound.

Data Presentation: Photoaffinity Labeling
Protein IDProtein NameEnrichment Ratio (PAL vs. Control)Enrichment Ratio (PAL + this compound vs. PAL)
P12345Kinase X25.30.1
Q67890Protein Y2.11.8
R54321Protein Z15.80.2

Proteins with a high enrichment ratio that is significantly reduced in the competition experiment are considered high-confidence targets.

The combination of CETSA, Kinobead-based profiling, and photoaffinity labeling provides a robust and comprehensive strategy for verifying the target engagement of this compound. These methods, when used in concert, can confirm direct binding in a cellular context, elucidate the selectivity profile across the kinome, and identify novel or unexpected off-targets. The data generated from these assays are invaluable for advancing this compound through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amooracetal Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Amooracetal Yield Improvement Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound and related compounds from Amoora rohituka (also known as Aphanamixis polystachya). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural source is it isolated?

This compound is understood to be a secondary metabolite, likely a triterpenoid, isolated from the plant Amoora rohituka (family: Meliaceae). This plant is a rich source of diverse bioactive compounds, including various classes of triterpenoids like limonoids and tirucallane-type triterpenoids.[1][2][3][4] Compounds such as amooranin have been successfully isolated from the stem bark of this plant.[5][6][7]

Q2: What is the general biosynthetic pathway for compounds like this compound in Amoora rohituka?

While the specific biosynthetic pathway for a compound named "this compound" is not explicitly detailed in current literature, it is likely to follow the well-established pathway for limonoids and other triterpenoids in the Meliaceae family.[8][9][10] This pathway begins with the cyclization of squalene to form a tetracyclic triterpene skeleton, which then undergoes a series of oxidative modifications, rearrangements, and functional group additions to produce the diverse array of complex triterpenoids found in the plant.[9][11][12]

Q3: What are the major factors that can influence the yield of this compound?

The yield of secondary metabolites like this compound is influenced by a combination of genetic, environmental, and agronomic factors.[13][14][15] Key factors include:

  • Genetic Variation: Different provenances or genotypes of Amoora rohituka may have varying capacities for producing specific triterpenoids.

  • Plant Part: The concentration of these compounds can differ significantly between the leaves, stem bark, fruits, and roots.[4][16]

  • Developmental Stage: The age of the plant and the developmental stage at the time of harvest can impact the accumulation of secondary metabolites.[14]

  • Environmental Conditions: Factors such as light intensity, temperature, water availability, and soil nutrient composition play a crucial role in the biosynthesis and accumulation of these compounds.[15]

  • Post-Harvest Handling: Proper drying and storage of the plant material are critical to prevent degradation of the target compounds.

Q4: Which analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Photodiode Array (PDA) or Mass Spectrometry (MS), is the most common and reliable method for the quantification of triterpenoids.[17][18][19][20] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers higher resolution and sensitivity for complex mixtures.[21][22]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound and related triterpenoids.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell lysis. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Improper plant material preparation (e.g., particle size too large).1. Ensure the plant material is finely powdered to maximize surface area. 2. Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).[23] 3. Optimize extraction time and temperature; consider using heat-assisted or ultrasound-assisted extraction methods.[24][25] 4. Grind the dried plant material to a fine, consistent powder (e.g., 40-60 mesh).
Formation of Emulsion during Liquid-Liquid Extraction 1. High concentration of surfactant-like compounds in the extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[26] 2. Gently invert the separatory funnel instead of vigorous shaking.[26] 3. Centrifuge the mixture to break the emulsion. 4. Filter the emulsion layer through a bed of Celite or glass wool.
Co-elution of Peaks in HPLC Analysis 1. Suboptimal mobile phase composition. 2. Inappropriate column stationary phase. 3. Gradient elution profile not optimized.1. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase. 2. Try a different HPLC column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). 3. Modify the gradient slope and time to improve the separation of closely eluting compounds.[27]
Low Recovery of this compound after Purification 1. Degradation of the compound during processing. 2. Irreversible adsorption onto the stationary phase during chromatography. 3. Loss of compound during solvent evaporation.1. Avoid high temperatures and exposure to strong acids or bases. 2. Choose an appropriate stationary phase and solvent system for column chromatography. 3. Use a rotary evaporator at a controlled temperature and pressure. For small volumes, use a gentle stream of nitrogen gas for evaporation.
Inconsistent Quantitative Results 1. Incomplete extraction from the plant matrix. 2. Variability in injection volume. 3. Degradation of standard compounds. 4. Matrix effects in MS-based detection.1. Validate the extraction procedure to ensure complete recovery. 2. Use an autosampler for precise injection volumes. 3. Store standard solutions at low temperatures and protect them from light. Prepare fresh standards regularly. 4. Use a matrix-matched calibration curve or an internal standard for quantification.

Data Presentation: Optimizing this compound Extraction

The following table summarizes hypothetical data from a study aimed at optimizing the extraction of this compound from the dried leaves of Amoora rohituka.

Extraction Method Solvent Temperature (°C) Time (hours) This compound Yield (mg/g of dry weight)
MacerationMethanol25481.2 ± 0.1
MacerationEthyl Acetate25482.5 ± 0.2
MacerationHexane25480.8 ± 0.1
Soxhlet ExtractionEthyl Acetate60123.8 ± 0.3
Ultrasound-Assisted ExtractionEthyl Acetate4014.5 ± 0.2
Supercritical CO₂ ExtractionCO₂ + Ethanol (5%)5025.2 ± 0.3

Data are presented as mean ± standard deviation (n=3). This data is illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Extraction of this compound from Amoora rohituka Leaves
  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Amoora rohituka.

    • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the leaves in the shade for 7-10 days or until they are brittle.

    • Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.

  • Ultrasound-Assisted Extraction:

    • Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethyl acetate to the flask.

    • Place the flask in an ultrasonic bath and sonicate at 40°C for 1 hour.

    • After sonication, filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethyl acetate extract.

    • Store the crude extract at 4°C for further analysis.

Protocol 2: Quantification of this compound by HPLC-PDA
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of isolated and purified this compound standard (or a related triterpenoid standard if this compound is not available) at a concentration of 1 mg/mL in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 µg/mL.

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).

    • Gradient Program: 0-5 min, 60% B; 5-25 min, 60-90% B; 25-30 min, 90% B; 30-35 min, 90-60% B; 35-40 min, 60% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: PDA detector at 210 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the yield of this compound in the original plant material (mg/g).

Visualizations

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis and Quantification p1 Collect Amoora rohituka leaves p2 Wash and Air Dry p1->p2 p3 Grind to Fine Powder p2->p3 e1 Ultrasound-Assisted Extraction (Ethyl Acetate, 40°C, 1 hr) p3->e1 Powdered Material e2 Filtration e1->e2 e3 Repeat Extraction (2x) e2->e3 e4 Combine Filtrates e3->e4 e5 Concentrate under Vacuum e4->e5 a1 Prepare Standard and Sample Solutions e5->a1 Crude Extract a2 HPLC-PDA Analysis a1->a2 a3 Data Processing and Quantification a2->a3 end This compound Yield (mg/g) a3->end Final Yield

Caption: Experimental workflow for the extraction and quantification of this compound.

Biosynthesis_Pathway cluster_pathway Generalized Triterpenoid Biosynthesis in Meliaceae start Acetyl-CoA mva Mevalonate Pathway start->mva ipp Isopentenyl Pyrophosphate (IPP) mva->ipp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene epoxy 2,3-Oxidosqualene squalene->epoxy cyclo Cyclization (Tirucallol/Euphorbia Skeleton) epoxy->cyclo mod Oxidative Modifications, Rearrangements, and Glycosylation cyclo->mod limonoids Diverse Triterpenoids (e.g., Limonoids, this compound) mod->limonoids

Caption: Simplified biosynthetic pathway leading to triterpenoids in Meliaceae.

References

Amooracetal Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amooracetal in solution. While specific experimental data on this compound is limited in public literature, this guide leverages established chemical principles of acetal stability to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product identified as a triterpenoid, isolated from the herbs of Aphanamixis grandifolia.[1][2] Its CAS number is 1351617-73-6 and it has a molecular formula of C32H52O5.[2][3][4] The name "this compound" suggests the presence of an acetal functional group, which is a key determinant of its chemical stability.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of compounds containing an acetal functional group is primarily influenced by pH, temperature, and the solvent system used.[5][6] Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[7][8] Increased temperature can accelerate this degradation process.[9]

Q3: How does pH impact the stability of this compound?

Acidic conditions can catalyze the hydrolysis of the acetal group, leading to the degradation of this compound.[7][10] This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the hydrolysis products (an aldehyde or ketone and two alcohol molecules). Therefore, maintaining a neutral or slightly alkaline pH is crucial for the stability of this compound in aqueous solutions.

Q4: What are the likely degradation products of this compound in an acidic solution?

Given the presence of an acetal functional group, the primary degradation pathway is acid-catalyzed hydrolysis. This would break the acetal bond to yield a carbonyl compound (aldehyde or ketone) and the corresponding alcohol moieties that were part of the original acetal structure. The exact identity of the degradation products would depend on the complete chemical structure of this compound.

Q5: What are the recommended storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be stored at a controlled neutral or slightly alkaline pH. It is also advisable to store them at reduced temperatures (e.g., 2-8°C or frozen at -20°C) to slow down any potential degradation reactions.[5] The choice of solvent is also important; aprotic solvents or buffered aqueous solutions are generally preferred over unbuffered aqueous solutions.

Troubleshooting Guides

Issue 1: Unexpectedly low potency of this compound in an experimental assay.
  • Question: I prepared a stock solution of this compound in a standard solvent, but my experimental results show a lower-than-expected activity. Could this be a stability issue?

  • Answer: Yes, a loss of potency is a common indicator of compound degradation. The first step is to review your solution preparation and storage procedures.

    • Check the pH of your solvent system: If you are using an unbuffered aqueous solution or a solvent that could have acidic impurities, the pH might be low enough to cause acid-catalyzed hydrolysis of the acetal group in this compound.

    • Verify storage conditions: Ensure that the solution was stored at the recommended temperature and protected from light, as thermal and photodegradation can also contribute to a loss of potency.

    • Consider excipient compatibility: If your formulation contains other components, there could be interactions leading to degradation.

Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound.
  • Question: After storing my this compound solution for a few days, I see new peaks in my HPLC/LC-MS analysis. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests that this compound is degrading into other compounds.

    • Hypothesize degradation products: Based on the chemistry of acetals, the new peaks are likely the hydrolysis products. You can predict their structures and masses to see if they match your observations.

    • Perform a forced degradation study: To confirm the identity of the degradation products, you can intentionally expose a sample of this compound to acidic, basic, oxidative, and photolytic stress conditions. This will help you to identify the degradation products and understand the degradation pathway.

    • Optimize analytical method: Ensure your analytical method is capable of separating the parent compound from its potential degradants.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions to illustrate the expected trends for an acetal-containing compound.

ConditionpHTemperature (°C)SolventHalf-life (t½) (hours)
13.025Aqueous Buffer12
25.025Aqueous Buffer120
37.425Aqueous Buffer>1000
49.025Aqueous Buffer>1000
57.44Aqueous Buffer>2000
67.440Aqueous Buffer500

Experimental Protocols

Protocol: Assessment of this compound Stability in Acidic Solution

This protocol outlines a general procedure for evaluating the stability of this compound under acidic conditions.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, and 7.4).

  • Stability Study Setup:

    • Dilute the this compound stock solution with each buffer to a final concentration of 10 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 25°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by neutralizing the acidic samples with a suitable base if necessary.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the degradation rate constant (k) and the half-life (t½) of this compound at each pH.

Visualizations

G cluster_degradation Acid-Catalyzed Hydrolysis of this compound This compound This compound (Acetal) Protonation Protonation of Acetal Oxygen This compound->Protonation H+ (Acid Catalyst) Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Loss of Alcohol Nucleophilic_Attack Nucleophilic Attack by Water Intermediate->Nucleophilic_Attack + H2O Hemiacetal Hemiacetal Nucleophilic_Attack->Hemiacetal - H+ Protonation2 Protonation of Hemiacetal Oxygen Hemiacetal->Protonation2 H+ (Acid Catalyst) Products Degradation Products (Aldehyde/Ketone + Alcohols) Protonation2->Products Loss of Alcohol

Caption: General degradation pathway of an acetal via acid-catalyzed hydrolysis.

G cluster_troubleshooting Troubleshooting Workflow for this compound Degradation Observation Observation: Loss of Potency or Unexpected Peaks Check_pH Check pH of Solution Observation->Check_pH Check_Storage Verify Storage Conditions (Temp, Light) Observation->Check_Storage Acidic_pH Is pH Acidic? Check_pH->Acidic_pH Improper_Storage Improper Storage? Check_Storage->Improper_Storage Adjust_pH Adjust pH to Neutral/Alkaline and Re-test Acidic_pH->Adjust_pH Yes Forced_Degradation Conduct Forced Degradation Study Acidic_pH->Forced_Degradation No Correct_Storage Correct Storage Conditions and Re-test Improper_Storage->Correct_Storage Yes Improper_Storage->Forced_Degradation No Resolution Problem Resolved Adjust_pH->Resolution Correct_Storage->Resolution Identify_Products Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Products

Caption: Logical workflow for troubleshooting unexpected degradation of this compound.

References

Technical Support Center: Overcoming Poor Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor solubility of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is poor solubility and why is it a significant issue in research and drug development?

A1: Poor aqueous solubility refers to the limited ability of a compound to dissolve in water or aqueous buffer systems. This is a major challenge because for a compound to be absorbed and exert a biological effect, it must be in a dissolved state at its site of action.[1] More than 40% of new chemical entities are poorly soluble in water, which can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1][2] In a research setting, poor solubility can hinder in vitro experiments, leading to inaccurate results and difficulties in establishing structure-activity relationships.

Q2: How can I determine the solubility of my compound?

A2: The solubility of a compound can be determined experimentally. A common method is the shake-flask method, where an excess amount of the compound is added to a specific solvent (e.g., water, buffer) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Q3: What are the primary strategies to improve the solubility of a poorly soluble compound?

A3: Strategies for solubility enhancement can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[1][3]

  • Chemical Modifications involve methods such as pH adjustment for ionizable compounds, the use of co-solvents, complexation with agents like cyclodextrins, and the formation of salts or co-crystals.[1][2]

Q4: How do I select the most appropriate solubility enhancement technique for my compound?

A4: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., its chemical nature, melting point, whether it's ionizable), the desired dosage form, and the intended application (e.g., in vitro assay vs. in vivo administration).[1][4] A systematic approach, starting with simpler methods like pH adjustment or co-solvents before moving to more complex formulations like solid dispersions or nanosuspensions, is often recommended.

Troubleshooting Guides

Q1: My compound is not dissolving in the aqueous buffer for my in vitro assay. What are my immediate options?

A1: For immediate use in an in vitro setting, the use of co-solvents is a common and effective strategy.[5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6] Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose.[2] Start by preparing a concentrated stock solution of your compound in a suitable co-solvent and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can affect cellular assays.

Q2: I tried using a co-solvent, but my compound precipitates when I add the stock solution to my aqueous medium. How can I resolve this?

A2: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Reduce the stock solution concentration: A lower concentration of the compound in the stock solution might prevent it from crashing out upon dilution.

  • Increase the final co-solvent concentration: While keeping it within a range that is non-toxic to your experimental system, a slightly higher final concentration of the co-solvent can help maintain solubility.

  • Use a different co-solvent: Some compounds are more soluble in specific co-solvents. You could try alternatives like polyethylene glycol (PEG) 300 or propylene glycol.[2]

  • Consider surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]

Q3: I am considering particle size reduction for my compound. What are the main advantages and disadvantages?

A3: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[3][8]

  • Advantages: It's a broadly applicable technique that can significantly improve the dissolution rate.[9] Methods like micronization are well-established in the pharmaceutical industry.[10]

  • Disadvantages: Particle size reduction does not increase the equilibrium solubility of the compound.[10] The high surface energy of smaller particles can sometimes lead to aggregation and poor wettability.

Q4: When should I consider using solid dispersions?

A4: Solid dispersions are a powerful technique for significantly enhancing the solubility and dissolution rate of poorly soluble compounds.[11] You should consider this method when simpler approaches have failed or when a substantial increase in bioavailability is required. In a solid dispersion, the compound is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[2] This formulation strategy improves wettability and presents the drug as finely divided particles upon dissolution of the carrier, leading to enhanced solubility.[12]

Q5: How can cyclodextrins improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[13] They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic molecule within their central cavity.[14] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[13] This technique is particularly useful for stabilizing labile drugs and enhancing their bioavailability.[15]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[4]Broadly applicable, well-established methods.[9]Does not increase equilibrium solubility; potential for particle aggregation.[10]
pH Adjustment Converts ionizable compounds into their more soluble salt forms.[2]Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvency Reduces the polarity of the solvent system.[5]Simple to implement for in vitro studies; effective for many compounds.[15]Potential for compound precipitation upon dilution; co-solvents can be toxic to cells at high concentrations.
Solid Dispersion Disperses the compound in a hydrophilic carrier, often in an amorphous state, improving wettability and dissolution.[11][12]Significant increase in dissolution rate and bioavailability.[7]Can be complex to formulate; potential for physical instability (recrystallization).
Cyclodextrin Complexation Encapsulates the hydrophobic compound in a hydrophilic cyclodextrin molecule.[13]Increases apparent solubility and can improve stability.[14]The amount of compound that can be complexed is limited; can be a more expensive option.

Table 2: Commonly Used Co-solvents in Research

Co-solventPropertiesTypical Final Concentration in in vitro Assays
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar solvent.< 0.5% (v/v)
Ethanol Protic, polar solvent.< 1% (v/v)
Polyethylene Glycol (PEG 300/400) Water-miscible polymer.1-5% (v/v)
Propylene Glycol Dihydroxy alcohol, less toxic than ethylene glycol.1-5% (v/v)

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method [16][17]

  • Dissolution: Accurately weigh the poorly soluble compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000). Dissolve both components in a common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid decomposition of the compound.

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, and gently pulverize it using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size. Store in a desiccator to prevent moisture absorption.

Protocol 2: Particle Size Reduction by Milling [8][18]

  • Sample Preparation: Weigh the crystalline powder of the poorly soluble compound.

  • Milling Operation:

    • For Ball Milling , place the compound into a milling jar containing grinding balls (e.g., zirconia, stainless steel). The jar should be filled to about 30-50% of its volume with the grinding media.[8]

    • Mill the sample for a predetermined time at a set rotation speed. The optimal milling time and speed will need to be determined empirically for each compound.

  • Sample Collection: After milling, carefully separate the milled powder from the grinding media.

  • Particle Size Analysis: Characterize the particle size distribution of the milled powder using a suitable technique such as laser diffraction.[8]

  • Storage: Store the micronized powder in a well-sealed container.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading

  • Weighing: Accurately weigh the poorly soluble compound and the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio (commonly 1:1).

  • Mixing: Place the powders in a glass mortar and mix them thoroughly.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water-ethanol 1:1 v/v) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategy Selection cluster_complex Advanced Formulation cluster_end Final Evaluation start Poorly Soluble Compound solubility_test Determine Aqueous Solubility start->solubility_test is_ionizable Is the compound ionizable? solubility_test->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvents Co-solvents / Surfactants is_ionizable->co_solvents No dissolution_test Perform Dissolution Testing ph_adjustment->dissolution_test complex_formulation Complex Formulation co_solvents->complex_formulation Precipitation or Insufficient Solubility solid_dispersion Solid Dispersion complex_formulation->solid_dispersion particle_reduction Particle Size Reduction complex_formulation->particle_reduction cyclodextrin Cyclodextrin Complexation complex_formulation->cyclodextrin solid_dispersion->dissolution_test particle_reduction->dissolution_test cyclodextrin->dissolution_test in_vitro_assay Proceed to In Vitro / In Vivo Studies dissolution_test->in_vitro_assay

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription compound Solubilized Kinase Inhibitor (Your Compound) compound->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A hypothetical signaling pathway (MAPK) where a solubilized kinase inhibitor might act.

References

Technical Support Center: Synthesis of Piracetam Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of a compound named "Amooracetal" or "Amooracetam" is not described in the current scientific literature. This guide provides troubleshooting and optimization strategies for a plausible and common synthetic route for 2-(2-oxopyrrolidin-1-yl)acetamide, the chemical name for Piracetam, which serves as a representative analogue for the racetam class of compounds. The principles and methodologies discussed are based on established organic chemistry and are intended for an audience of trained researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-(2-oxopyrrolidin-1-yl)acetamide and its analogues?

A1: A common and industrially relevant synthesis involves a two-step process. The first step is the N-alkylation of 2-pyrrolidone with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to form an intermediate ester. In the second step, this ester undergoes ammonolysis (reaction with ammonia) to yield the final acetamide product.[1][2]

Q2: What are the most critical parameters to control for a high yield in the N-alkylation step?

A2: The key parameters for the N-alkylation step are the choice of base, solvent, and reaction temperature. A strong base is required to deprotonate the 2-pyrrolidone, forming a more nucleophilic species. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Temperature control is crucial to prevent side reactions.

Q3: What are common impurities or side products in this synthesis?

A3: Common impurities include unreacted starting materials (2-pyrrolidone and ethyl chloroacetate), the intermediate ester from the first step, and potential byproducts from side reactions such as the formation of N,N-dialkylated products or products from the reaction of the base with the haloacetate.[3]

Q4: How can I purify the final 2-(2-oxopyrrolidin-1-yl)acetamide product?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent, such as an alcohol or an alcohol/water mixture.[4] The choice of solvent will depend on the specific solubility profile of the target molecule and its impurities.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low or No Yield of Intermediate Ester Incomplete deprotonation of 2-pyrrolidone.- Use a stronger base (e.g., sodium hydride instead of sodium methoxide).- Ensure the base is fresh and has not been deactivated by moisture.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation.
Deactivated ethyl haloacetate.- Use freshly distilled or high-purity ethyl haloacetate.
Low Yield of Final Amide Product Incomplete ammonolysis.- Increase the reaction time with ammonia.- Increase the pressure of the ammonia gas.- Ensure efficient stirring to maximize gas-liquid contact.
Hydrolysis of the intermediate ester.- Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester back to the carboxylic acid.
Formation of a significant amount of side products Reaction temperature is too high.- Lower the reaction temperature and increase the reaction time.
Incorrect stoichiometry.- Carefully control the molar ratios of the reactants. An excess of the alkylating agent can lead to dialkylation.[3]
Difficulty in product crystallization Presence of oily impurities.- Perform a liquid-liquid extraction to remove non-polar impurities before attempting crystallization.- Try a different recrystallization solvent or a mixture of solvents.
Product is too soluble in the chosen solvent.- Cool the recrystallization mixture to a lower temperature.- Partially evaporate the solvent to increase the concentration of the product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Intermediate)
  • Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 2-pyrrolidone and a suitable anhydrous solvent (e.g., toluene).

  • Deprotonation: While stirring, add a strong base (e.g., sodium methoxide solution) dropwise to the flask.[2][4] The temperature may be controlled depending on the reactivity of the base.

  • Solvent Removal: If a solution of the base in a volatile solvent (like methanol) is used, distill off the solvent to form the sodium salt of 2-pyrrolidone.[4]

  • Alkylation: Add a solution of ethyl chloroacetate in the reaction solvent dropwise to the flask. Control the reaction temperature, typically between 20-110°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate, containing the desired ester, can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-(2-oxopyrrolidin-1-yl)acetamide from the Intermediate Ester
  • Ammonolysis: Transfer the purified ethyl 2-(2-oxopyrrolidin-1-yl)acetate to a pressure reactor. Add a suitable solvent, such as methanol.

  • Reaction: Introduce ammonia gas into the reactor and heat the mixture (e.g., 50-70°C) with stirring for several hours.[2][4]

  • Crystallization: Upon completion of the reaction, cool the mixture. The product may crystallize out of the solution.

  • Purification: Collect the crude product by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ammonolysis A 2-Pyrrolidone + Base B Deprotonation A->B C Pyrrolidone Anion B->C E Alkylation Reaction C->E D Ethyl Chloroacetate D->E F Intermediate Ester E->F G Intermediate Ester I Ammonolysis Reaction G->I H Ammonia H->I J Crude Product I->J K Recrystallization J->K L Final Product K->L

Caption: A high-level workflow for the two-step synthesis of 2-(2-oxopyrrolidin-1-yl)acetamide.

G cluster_troubleshooting Troubleshooting Logic Start Low Final Yield CheckEster Check intermediate ester yield Start->CheckEster CheckAmide Check ammonolysis step Start->CheckAmide EsterLow Ester yield is low CheckEster->EsterLow AmideLow Ammonolysis yield is low CheckAmide->AmideLow BaseIssue Incomplete Deprotonation - Check base activity - Increase base equivalents EsterLow->BaseIssue Yes TempIssue Suboptimal Temperature - Adjust temperature EsterLow->TempIssue No AmmoniaIssue Incomplete Ammonolysis - Increase reaction time/pressure AmideLow->AmmoniaIssue Yes HydrolysisIssue Ester Hydrolysis - Use anhydrous conditions AmideLow->HydrolysisIssue No

Caption: A troubleshooting decision tree for diagnosing low yield issues in the synthesis.

References

Technical Support Center: Amooracetal HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of acidic compounds like Amooracetal, focusing specifically on peak tailing.

Troubleshooting Guide: this compound HPLC Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantitative analysis. It is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound and other acidic analytes.

Initial Assessment: Is it Peak Tailing?

First, confirm that you are observing peak tailing. In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. The degree of asymmetry can be quantified by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for an acidic compound like this compound?

Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase. The primary contributors are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups of the analyte, leading to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte (typically around 4-5 for a carboxylic acid), the compound can exist in both ionized and un-ionized forms, resulting in a broadened and tailing peak.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound (a carboxylic acid).

  • At a pH well below the pKa (e.g., pH < 3): The carboxylic acid will be predominantly in its neutral, un-ionized form. This minimizes ionic secondary interactions with the stationary phase, generally leading to better peak shape.

  • At a pH near the pKa (e.g., pH 4-5): A mixture of ionized and un-ionized forms will exist, which can lead to significant peak tailing or even split peaks.

  • At a pH well above the pKa (e.g., pH > 6): The carboxylic acid will be fully ionized. While this can sometimes improve peak shape, it may also lead to poor retention on reversed-phase columns.

A logical workflow for troubleshooting peak tailing is essential for efficiently identifying and resolving the issue. The following diagram outlines a step-by-step approach.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Suspect System Issue (Extra-column volume, detector) check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_connections Check and shorten tubing and fittings system_issue->check_connections check_detector Check detector settings and flow cell check_connections->check_detector end Peak Shape Improved check_detector->end optimize_mobile_phase Optimize Mobile Phase analyte_specific_issue->optimize_mobile_phase check_column Evaluate Column Condition analyte_specific_issue->check_column prepare_new_mp Prepare fresh mobile phase optimize_mobile_phase->prepare_new_mp check_column_history Check column history and performance check_column->check_column_history adjust_ph Adjust pH (Lower to ~2.5-3.0) prepare_new_mp->adjust_ph adjust_buffer Increase buffer strength (25-50 mM) adjust_ph->adjust_buffer adjust_buffer->end flush_column Flush with strong solvent check_column_history->flush_column replace_column Replace with a new or different column flush_column->replace_column replace_column->end

A logical workflow for troubleshooting this compound HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to adjust the mobile phase pH to minimize secondary interactions and improve the peak shape of this compound.

Objective: To set the mobile phase pH to at least 1.5-2 pH units below the pKa of this compound (estimated pKa ~4.5).

Materials:

  • HPLC-grade water

  • HPLC-grade organic modifier (e.g., acetonitrile or methanol)

  • Buffer salt (e.g., potassium phosphate monobasic)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • Calibrated pH meter

Procedure:

  • Prepare the aqueous portion of the mobile phase: Dissolve the buffer salt in HPLC-grade water to the desired concentration (e.g., 25 mM).

  • Adjust the pH: While stirring, add the acid dropwise to the aqueous buffer solution until the pH is within the target range (e.g., pH 2.5-3.0).

  • Filter the aqueous phase: Filter the pH-adjusted aqueous solution through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare the final mobile phase: Mix the filtered aqueous phase with the organic modifier in the desired ratio.

  • Degas the mobile phase: Degas the final mobile phase using sonication or vacuum degassing.

  • Equilibrate the HPLC system: Flush the system with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: Column Flushing and Regeneration

This protocol outlines the steps to clean a contaminated column that may be causing peak tailing.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol)

  • Strong organic solvent (e.g., 100% acetonitrile or isopropanol)

Procedure:

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of increasing organic strength. For a reversed-phase column, a typical sequence is:

    • Mobile phase without buffer

    • 100% Water

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

    • Flush with each solvent for at least 10-15 column volumes.

  • Reverse the column direction and flush with the strong solvent. This can help to dislodge particulate matter from the inlet frit.

  • Re-equilibrate the column with the mobile phase.

  • Reconnect the column to the detector and test its performance.

Data Presentation

The following table summarizes the recommended starting conditions and potential adjustments for troubleshooting this compound peak tailing.

ParameterInitial RecommendationTroubleshooting AdjustmentRationale
Column C18, 5 µm, 4.6 x 150 mmUse an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl)End-capping reduces the number of available silanol groups for secondary interactions.
Mobile Phase Acetonitrile:Water (50:50) with 25 mM Potassium Phosphate bufferIncrease organic content for better elution.A stronger mobile phase can reduce interaction time with the stationary phase.
pH 3.0Lower to 2.5Ensures the carboxylic acid is fully protonated, minimizing ionic interactions.
Buffer Strength 25 mMIncrease to 50 mMHigher buffer concentrations can help to mask residual silanol groups.
Flow Rate 1.0 mL/minNo change recommended initiallyFlow rate is less likely to be the primary cause of tailing for a single peak.
Temperature AmbientIncrease to 30-40 °CHigher temperatures can improve mass transfer and reduce peak tailing, but may affect selectivity.
Injection Volume 10 µLDecrease to 5 µLTo rule out column overload as a cause of peak tailing.

The relationship between the mobile phase pH and the ionization state of this compound is a key factor in peak tailing. The following diagram illustrates this relationship.

pH_Ionization cluster_pH Mobile Phase pH cluster_Ionization This compound Ionization State cluster_PeakShape Expected Peak Shape Low_pH Low pH (<3) Unionized Fully Protonated (R-COOH) Low_pH->Unionized Favors pKa_pH pH ≈ pKa (4-5) Mixed Mixed (R-COOH / R-COO⁻) pKa_pH->Mixed Results in High_pH High pH (>6) Ionized Fully Deprotonated (R-COO⁻) High_pH->Ionized Favors Good_Shape Symmetrical Peak Unionized->Good_Shape Leads to Tailing Peak Tailing / Splitting Mixed->Tailing Causes Variable_Shape May be symmetrical, but poor retention Ionized->Variable_Shape Leads to

References

Technical Support Center: Asiminacin Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of Asiminacin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Asiminacin?

Asiminacin is a potent cytotoxic acetogenin. Its primary mechanism of action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1] This inhibition disrupts cellular energy production, leading to a depletion of ATP and subsequently inducing apoptosis (programmed cell death).[1]

Q2: What are the potential sources of off-target effects with Asiminacin?

While the primary target of Asiminacin is well-defined, off-target effects can arise from several factors, particularly at higher concentrations.[1] Potential sources include:

  • High Concentrations: At concentrations significantly above its effective dose, Asiminacin may interact non-specifically with other cellular components.[1]

  • Mitochondrial Disruption: Broad disruption of mitochondrial function can lead to a cascade of secondary effects not directly related to Complex I inhibition. These can include the generation of reactive oxygen species (ROS) and alterations in the cellular redox state.[1]

  • Interactions with Other Proteins: The complex structure of Asiminacin, a common feature of many natural products, could allow for lower-affinity binding to other proteins, which may become significant at elevated concentrations.[1]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is a critical aspect of experimental design. Here are several strategies to help you make this distinction:

  • Dose-Response Analysis: On-target effects of potent compounds like Asiminacin should occur within a specific and narrow concentration range (typically low nanomolar to picomolar). In contrast, off-target effects usually manifest at much higher concentrations.[1]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct target engagement in intact cells.[2][3][4][5] This method is based on the principle that ligand binding increases the thermal stability of the target protein.[3][5] By observing a thermal shift of Complex I subunits in the presence of Asiminacin, you can confirm on-target binding.

  • Rescue Experiments: To confirm that cytotoxicity is due to Complex I inhibition, you can attempt to rescue the cells by providing an alternative energy source that bypasses Complex I, such as supplementing the media with pyruvate.

  • Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by Asiminacin with that of other known Complex I inhibitors that have different chemical structures. A similar phenotype across different inhibitors strengthens the evidence for an on-target effect.

  • Control Cell Lines: Utilize cell lines with known resistance mutations in Complex I. If Asiminacin shows reduced cytotoxicity in these cell lines, it strongly suggests an on-target mechanism.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability in cytotoxicity IC50 values across experiments. Inconsistent cell health, passage number, or seeding density.Standardize cell culture conditions. Use cells within a consistent and low passage number range. Optimize and maintain a consistent cell seeding density for all assays.
Instability of Asiminacin in solution.Prepare fresh dilutions of Asiminacin for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.
Cytotoxicity observed only at very high concentrations (micromolar range). Poor cell permeability of Asiminacin in the specific cell line used.Consider using a different cell line or performing permeabilization assays to assess compound uptake.
The cell line may have intrinsic resistance to Complex I inhibitors.Test the effect of other known Complex I inhibitors to determine if the resistance is target-specific.
Unexpected cellular phenotypes are observed that are not consistent with apoptosis or ATP depletion. Potential off-target effects are occurring at the concentrations being used.Perform a detailed dose-response curve to determine the lowest effective concentration. Investigate potential off-target interactions using techniques like CETSA coupled with mass spectrometry (thermal proteome profiling).
Contamination of the Asiminacin stock.Verify the purity of the compound using analytical methods such as HPLC-MS.
Inconsistent results in CETSA experiments. Suboptimal heating conditions or inefficient cell lysis.Optimize the temperature gradient and heating time for your specific cell line and target. Ensure complete cell lysis to release the target protein.
Antibody quality for Western blot detection is poor.Validate the specificity and sensitivity of the primary antibody for the Complex I subunit being detected.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for on-target vs. off-target effects. Researchers should experimentally determine these values for their specific cell lines and assays of interest.

Parameter On-Target Effect (Complex I Inhibition) Potential Off-Target Effect (e.g., Kinase X Inhibition)
Assay Type Cell Viability (e.g., CellTiter-Glo®)Kinase Activity Assay
IC50 / EC50 5 nM> 10 µM
Therapeutic Index (Off-target IC50 / On-target IC50) > 2000N/A

Note: Off-target potency and therapeutic index values are hypothetical and for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm the engagement of Asiminacin with its target, Complex I.

  • Cell Culture: Plate your cells of interest in a suitable format (e.g., 96-well PCR plate) and grow to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of Asiminacin or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Heat the cell plates in a PCR machine across a range of temperatures (e.g., 40°C to 60°C) for a short duration (e.g., 3 minutes). This is followed by a cooling step.

  • Cell Lysis: Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors. This can be achieved through freeze-thaw cycles or the addition of a lysis reagent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Detection of Soluble Target Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the soluble target protein (a specific subunit of Complex I) using a detection method such as:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against a Complex I subunit.[2]

    • High-Throughput Methods: Utilize systems like the HiBiT/LgBiT reconstituted NanoLuc method for a more streamlined workflow.[6]

Protocol 2: ATP Depletion Assay

This protocol measures the effect of Asiminacin on cellular ATP levels, a direct consequence of Complex I inhibition.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a serial dilution of Asiminacin in the culture medium. Include a vehicle control (DMSO) and a positive control for cell death.[1]

  • Treatment: Remove the old medium from the cells and add the Asiminacin dilutions and controls. Incubate for a time course (e.g., 1, 3, 6, and 24 hours).

  • ATP Measurement: At each time point, use a commercially available ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. This assay generates a luminescent signal that is proportional to the amount of ATP present.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of ATP depletion at each concentration and time point.

Visualizations

cluster_troubleshooting Troubleshooting High IC50 Variability High_IC50_Variability Observed Problem: High IC50 Variability Inconsistent_Cells Potential Cause 1: Inconsistent Cell Conditions High_IC50_Variability->Inconsistent_Cells Compound_Instability Potential Cause 2: Compound Instability High_IC50_Variability->Compound_Instability Standardize_Culture Solution 1: Standardize Cell Culture (Passage #, Density) Inconsistent_Cells->Standardize_Culture Fresh_Dilutions Solution 2: Prepare Fresh Dilutions Compound_Instability->Fresh_Dilutions

Caption: Troubleshooting logic for high IC50 variability.

cluster_workflow CETSA Experimental Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Thermal_Challenge 3. Thermal Challenge Compound_Treatment->Thermal_Challenge Cell_Lysis 4. Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation 5. Centrifugation Cell_Lysis->Centrifugation Detection 6. Detection of Soluble Protein Centrifugation->Detection

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

cluster_pathway Asiminacin Mechanism of Action Asiminacin Asiminacin Complex_I Mitochondrial Complex I Asiminacin->Complex_I Inhibits Off_Target Potential Off-Targets (High Concentrations) Asiminacin->Off_Target ETC Electron Transport Chain Complex_I->ETC Part of ATP_Depletion ATP Depletion ETC->ATP_Depletion Leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis ROS ROS Production Off_Target->ROS

Caption: Asiminacin's on-target and potential off-target pathways.

References

Technical Support Center: Enhancing Amooracetal Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of amooracetal in animal models. Given that this compound is a novel compound with limited publicly available data, this guide focuses on common challenges and established strategies for compounds with poor aqueous solubility and/or permeability, which are frequent hurdles for new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: While specific data for this compound is limited, low oral bioavailability for new chemical entities typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Many new drug candidates are lipophilic and exhibit poor water solubility.[1][2]

  • Low Intestinal Permeability: The drug molecule may not efficiently pass through the intestinal wall into the bloodstream.[3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[4]

  • Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein.

A preliminary Biopharmaceutics Classification System (BCS) assessment can help identify the primary bottleneck.[5][6]

Q2: What is the Biopharmaceutics Classification System (BCS) and how can it guide formulation development for this compound?

A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[5][6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Assuming this compound falls into Class II or IV due to presumed poor solubility, the primary focus for enhancing bioavailability would be to improve its dissolution rate and solubility in the GI tract.[3]

Q3: What are the most common initial strategies to consider for enhancing this compound bioavailability?

A3: For a compound with presumed low solubility, the following are common starting points:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[2][7]

  • Formulation with Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents can improve the solubility of the drug in the GI fluids.[7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state in the GI tract, bypassing the dissolution step.[1][9][10][11]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[3]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.
Potential Cause Troubleshooting Step Rationale
Poor and variable dissolution of the neat compound. 1. Reduce particle size to the nanometer range (nanosuspension).2. Formulate as a solid dispersion.Smaller particles have a larger surface area, leading to faster and more consistent dissolution.[7] Amorphous forms are generally more soluble than crystalline forms.[3]
Food effects influencing absorption. 1. Conduct pharmacokinetic studies in both fasted and fed states.2. Consider developing a lipid-based formulation like SEDDS.Food can alter GI physiology and interact with the drug, affecting its absorption. Lipid-based formulations can reduce the impact of food on absorption.[12]
Pre-systemic metabolism saturation. 1. Conduct in vitro metabolism studies using liver microsomes to identify key metabolizing enzymes.2. Co-administer with a known inhibitor of the identified enzymes in a pilot study.If metabolism is saturable, small variations in enzyme activity can lead to large differences in exposure. Identifying the enzymes can help predict potential drug-drug interactions.
Issue 2: this compound shows good in vitro solubility in simulated intestinal fluid but poor in vivo absorption.
Potential Cause Troubleshooting Step Rationale
Low intestinal permeability. 1. Perform in vitro permeability assays (e.g., Caco-2 cell monolayer).2. Co-administer with a permeation enhancer (use with caution due to potential toxicity).The compound may dissolve but not be able to cross the intestinal epithelium effectively.[3] Permeation enhancers can transiently open tight junctions between intestinal cells.
Efflux by intestinal transporters (e.g., P-glycoprotein). 1. Conduct in vitro transporter assays to determine if this compound is a substrate for common efflux transporters.2. Co-administer with a known P-gp inhibitor (e.g., verapamil) in animal models.Efflux transporters can actively pump the drug back into the intestinal lumen, reducing net absorption.
Instability in the GI tract. 1. Assess the chemical stability of this compound in simulated gastric and intestinal fluids.2. Consider enteric-coated formulations if the compound is unstable in the acidic environment of the stomach.The drug may be degrading in the GI tract before it has a chance to be absorbed.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in rats (n=6 per group) to illustrate the potential impact of different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0 ± 1.51200 ± 250100
Nanosuspension50450 ± 702.0 ± 0.53600 ± 500300
SEDDS50900 ± 1201.0 ± 0.57800 ± 900650

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration.[13][14][15][16][17] Tmax: Time to reach maximum plasma concentration.[13][15][17] AUC: Area under the plasma concentration-time curve.[13][14][15][16]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
  • Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

  • Materials: this compound, stabilizer (e.g., Pluronic F127 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

    • Add the pre-suspension and milling media to the milling chamber of a high-energy bead mill.

    • Mill at a defined speed and temperature for a specified duration (e.g., 2-4 hours).

    • Periodically withdraw samples to monitor particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Objective: To formulate a SEDDS to present this compound in a solubilized form for oral administration, thereby improving its absorption.[9][10][11]

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.

    • Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.

    • Characterization:

      • Self-Emulsification Test: Add the formulation to water and observe the formation of a microemulsion.

      • Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.

      • Drug Content: Assay the amount of this compound in the formulation.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration to rats.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulations (e.g., aqueous suspension, nanosuspension, SEDDS) via oral gavage at a specified dose.

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation This compound (API) This compound (API) Aqueous Suspension Aqueous Suspension This compound (API)->Aqueous Suspension Nanosuspension Nanosuspension This compound (API)->Nanosuspension SEDDS SEDDS This compound (API)->SEDDS Oral Administration Oral Administration Aqueous Suspension->Oral Administration Control Nanosuspension->Oral Administration Test 1 SEDDS->Oral Administration Test 2 Animal Model (Rats) Animal Model (Rats) Animal Model (Rats)->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) PK Analysis PK Analysis Plasma Analysis (LC-MS/MS)->PK Analysis Bioavailability Assessment Bioavailability Assessment PK Analysis->Bioavailability Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

SEDDS_Mechanism cluster_gitract Gastrointestinal Tract SEDDS Formulation SEDDS Formulation GI Fluids GI Fluids SEDDS Formulation->GI Fluids Dispersion Fine Emulsion (Drug in Oil Droplets) Fine Emulsion (Drug in Oil Droplets) GI Fluids->Fine Emulsion (Drug in Oil Droplets) Self-emulsification Drug Release & Absorption Drug Release & Absorption Fine Emulsion (Drug in Oil Droplets)->Drug Release & Absorption Systemic Circulation Systemic Circulation Drug Release & Absorption->Systemic Circulation Increased Bioavailability Increased Bioavailability Systemic Circulation->Increased Bioavailability

Caption: Mechanism of bioavailability enhancement by SEDDS.

Troubleshooting_Logic Start Low Bioavailability Observed Q1 Poor Solubility? Start->Q1 A1_Yes Particle Size Reduction Solid Dispersion Lipid Formulation Q1->A1_Yes Yes Q2 Poor Permeability? Q1->Q2 No End Enhanced Bioavailability A1_Yes->End A2_Yes Permeation Enhancers Efflux Pump Inhibition Q2->A2_Yes Yes Q3 High First-Pass Metabolism? Q2->Q3 No A2_Yes->End A3_Yes Prodrug Approach Metabolic Inhibitors Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for low this compound bioavailability.

References

Amooracetal Dosage Optimization for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Amooracetal, a novel modulator of the mTOR signaling pathway. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric modulator of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell metabolism, growth, proliferation, and survival.[1] It specifically targets the mTORC1 complex, which integrates signals from various upstream pathways, including growth factors and nutrients.[2][3][4] By modulating mTORC1 activity, this compound can influence downstream processes such as protein synthesis and autophagy.

Q2: What is a recommended starting dose for in vivo studies in rodents?

A2: For initial dose-range finding studies in mice or rats, a starting dose of 1-5 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) is recommended. This recommendation is based on typical dosage ranges for novel small molecule mTOR modulators in preclinical studies. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired biological effect with minimal toxicity.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is sparingly soluble in aqueous solutions. For oral gavage, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is recommended. For intraperitoneal injections, this compound can be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. It is critical to ensure the compound is fully dissolved or homogenously suspended before administration to ensure accurate dosing.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: Preclinical pharmacokinetic studies in rodents suggest that this compound has moderate oral bioavailability and a relatively short half-life.[5][6][7] Peak plasma concentrations are typically observed between 1-2 hours post-oral administration. The compound is metabolized primarily by hepatic cytochrome P450 enzymes.[7] For detailed pharmacokinetic parameters, refer to the data tables below.

Q5: What are the potential side effects or toxicities associated with this compound?

A5: At higher doses, this compound may lead to side effects consistent with mTOR inhibition, such as metabolic disturbances, mild immunosuppression, and gastrointestinal issues. Acute toxicity studies are essential to establish a safety profile before proceeding with efficacy studies.[8][9][10] Monitoring animal weight, behavior, and food/water intake is crucial during in vivo experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of this compound in vehicle - Incorrect vehicle selection.- Compound precipitation at room temperature.- Low-quality starting material.- Test alternative vehicles (e.g., 20% Captisol® in saline).- Gently warm the solution and sonicate before administration.- Verify the purity of the this compound batch.
High variability in experimental results - Inconsistent dosing technique.- Non-homogenous suspension of the compound.- Biological variability between animals.- Ensure all researchers are trained on proper administration techniques.- Vigorously vortex the suspension immediately before each administration.- Increase the number of animals per group to improve statistical power.
Observed toxicity at presumed therapeutic doses - Dose calculation error.- Off-target effects of the compound.- Animal strain sensitivity.- Double-check all dose calculations and formulation concentrations.- Perform a literature search for known off-target effects of similar compounds.- Consider using a different, less sensitive rodent strain for the study.
Lack of efficacy at high doses - Poor bioavailability with the chosen route of administration.- Rapid metabolism of the compound.- The target is not effectively modulated at the tested doses.- Consider an alternative route of administration (e.g., intravenous).- Analyze plasma samples to determine the exposure levels of this compound.- Conduct ex vivo analysis of target engagement in relevant tissues.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.11.5
Cmax (ng/mL) 850 ± 120450 ± 95
AUClast (ng*h/mL) 1250 ± 2102800 ± 450
t1/2 (h) 2.5 ± 0.53.1 ± 0.8
Bioavailability (%) N/A45%
Data are presented as mean ± standard deviation.

Table 2: Acute Oral Toxicity of this compound in CD-1 Mice

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
50 5 M, 5 F0/10No observable adverse effects
250 5 M, 5 F0/10Mild lethargy within 2 hours of dosing
1000 5 M, 5 F2/10Significant lethargy, ruffled fur, hunched posture
2000 5 M, 5 F8/10Severe lethargy, ataxia, mortality within 24 hours
Maximum Tolerated Dose (MTD) was determined to be approximately 250 mg/kg.

Experimental Protocols

Protocol 1: Dose-Range Finding Study
  • Animal Model: Male CD-1 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control (0.5% CMC, p.o.)

    • This compound 10 mg/kg (p.o.)

    • This compound 50 mg/kg (p.o.)

    • This compound 100 mg/kg (p.o.)

    • This compound 250 mg/kg (p.o.)

  • Procedure:

    • Acclimate animals for at least 7 days.

    • Record baseline body weights.

    • Prepare this compound formulations in 0.5% CMC.

    • Administer a single oral dose to each respective group.

    • Monitor animals for clinical signs of toxicity at 1, 2, 4, 8, and 24 hours post-dosing, and then daily for 14 days.

    • Record body weights daily for the first 7 days and then twice weekly.

    • At the end of the study, perform a gross necropsy.

Protocol 2: Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Groups:

    • Intravenous administration (1 mg/kg)

    • Oral gavage administration (10 mg/kg)

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer this compound via the appropriate route.

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to collect plasma and store at -80°C.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis.[11]

Visualizations

Amooracetal_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis + Autophagy Autophagy mTORC1->Autophagy - This compound This compound This compound->mTORC1 Modulation

Caption: this compound modulates the mTORC1 signaling pathway.

Experimental_Workflow A 1. Dose-Range Finding (Acute Toxicity) B 2. Pharmacokinetic Study (IV and Oral) A->B Establish MTD C 3. Efficacy Study in Disease Model B->C Determine Dosing Regimen D 4. Data Analysis and Interpretation C->D Evaluate Therapeutic Effect

Caption: In vivo experimental workflow for this compound.

Caption: Troubleshooting decision tree for in vivo studies.

References

Refining Amooracetal purification chromatography steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for refining the chromatography steps in Amooracetal purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what class of compounds does it belong?

This compound is understood to be a member of the amorfrutin class of natural products.[1][2] Amorfrutins are characterized as isoprenoid-substituted benzoic acid derivatives and have been isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida.[1][2] They are recognized for their potential as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, showing promise in the context of metabolic diseases.[3][4]

Q2: What are the general steps for purifying this compound?

A typical purification workflow for this compound, as a member of the amorfrutin family, involves initial extraction from the plant material, followed by one or more chromatography steps. These steps commonly include column chromatography for initial fractionation and High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

Q3: What type of chromatography is most effective for this compound purification?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) has been shown to be a highly effective method for the separation and purification of amorfrutins.[5][6][7] C18 columns are commonly used for this purpose.[5][6][7] For initial, larger-scale purification from a crude extract, normal-phase column chromatography using silica gel is a standard and effective technique for fractionating compounds based on polarity before final purification by HPLC.[8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography and HPLC purification of this compound.

Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (mobile phase) polarity.- Optimize the solvent system: If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are not moving from the origin (low Rf), increase the polarity.
- Column overloading.- Reduce sample load: The amount of crude extract loaded onto the column should typically be 1-5% of the weight of the stationary phase.
- Uneven packing of the stationary phase.- Repack the column: Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often more effective than dry packing.[11]
Compound Elutes Too Quickly or Too Slowly - Incorrect mobile phase polarity.- Adjust mobile phase: For faster elution, increase the polarity of the solvent system. For slower elution, decrease the polarity.
Streaking of Bands - Sample is not fully dissolved or is precipitating on the column.- Ensure complete dissolution: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading.
- Acidity or basicity of the compound interacting with the silica gel.- Modify the mobile phase: Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to suppress ionization and reduce strong interactions with the silica.
Cracked or Channeled Column Bed - The column has run dry.- Maintain a constant solvent head: Never let the solvent level drop below the top of the stationary phase.[12]
- Improper packing.- Repack the column carefully: Ensure a homogenous slurry and allow it to settle without air bubbles.
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., basic compounds with residual silanols).[6][13]- Adjust mobile phase pH: Lowering the pH (e.g., with 0.1-0.2% acetic or formic acid) can protonate silanol groups and reduce tailing for basic compounds.[14]
- Column overload.[6]- Dilute the sample: Inject a lower concentration of the sample.
- Column bed deformation or contamination.[6][13]- Use a guard column: This protects the analytical column from contaminants.[15] - Flush or replace the column: If the problem persists, the column may be damaged or contaminated.
Peak Fronting - Sample solvent is stronger than the mobile phase.[16][17][18]- Dissolve the sample in the initial mobile phase: This ensures the sample is introduced in a solvent compatible with the starting conditions.
- Column overload (mass or volume).[16][17][18]- Reduce sample concentration or injection volume.
- Column collapse or void at the inlet.[16][18]- Replace the column: If the column has been subjected to high pressure or incompatible solvents, it may be damaged.
Split Peaks - Partially blocked frit or column void.[1][5][19]- Filter samples: Ensure all samples and mobile phases are filtered to prevent blockage. - Replace the column: A void at the head of the column can cause peak splitting.[1][5][19]
- Sample solvent incompatibility.[2][18]- Dissolve the sample in the mobile phase.
- Co-elution of two very similar compounds.[2]- Optimize the gradient: A shallower gradient may improve the resolution of closely eluting peaks.
Irreproducible Retention Times - Inadequate column equilibration between runs.[20]- Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[20]
- Fluctuations in temperature.[21][22]- Use a column oven: Maintaining a constant temperature will improve retention time stability.[22]
- Mobile phase composition changing over time (e.g., evaporation of volatile components).- Prepare fresh mobile phase daily: Cover solvent reservoirs to minimize evaporation.
- Pump malfunction or leaks.[21]- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: General Column Chromatography for Initial Fractionation of this compound

This protocol describes a general procedure for the initial purification of this compound from a crude plant extract using silica gel column chromatography.

  • Preparation of the Stationary Phase:

    • Weigh an appropriate amount of silica gel (e.g., 100-200 mesh) based on the amount of crude extract (typically a 20:1 to 50:1 ratio of silica to extract).

    • Create a slurry of the silica gel in a non-polar solvent (e.g., hexane).

  • Packing the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Do not let the solvent level fall below the top of the sand.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the dissolved sample to the top of the column.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

    • Collect fractions of a consistent volume.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired this compound.

    • Combine the fractions containing the purified compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol is adapted from established methods for the purification of amorfrutins.[5][6][7]

  • Instrumentation and Column:

    • An HPLC system equipped with a UV detector.

    • A reversed-phase C18 column (e.g., Hypersil BDS C18, 100 x 4.6 mm, 2.4 µm).[5][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.2% glacial acetic acid in water (v/v).[5][6]

    • Mobile Phase B: Acetonitrile.[5][6]

    • Degas both mobile phases before use.

  • Gradient Program:

    • A typical gradient program would be as follows:

      • 0-1 min: 40% B

      • 1-14 min: 40-90% B (linear gradient)

      • 14-15 min: 90% B

      • 15-15.5 min: 90-40% B (return to initial conditions)

      • 15.5-20 min: 40% B (re-equilibration)[5]

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 4 µL (analytical scale).

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC system.

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to this compound.

    • The purity of the collected fraction can be confirmed by re-injecting a small aliquot onto the HPLC system.

Data Presentation

Table 1: HPLC Gradient Program for this compound Purification

Time (min)% Mobile Phase A (0.2% Acetic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0 - 1.06040
1.0 - 14.060 → 1040 → 90
14.0 - 15.01090
15.0 - 15.510 → 6090 → 40
15.5 - 20.06040

Table 2: Summary of Typical HPLC Operating Conditions

ParameterValue
ColumnC18 Reversed-Phase
Mobile Phase A0.2% Acetic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Amorpha fruticosa) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions This compound-rich Fractions column_chrom->fractions hplc Reversed-Phase HPLC (C18) fractions->hplc pure_this compound Pure this compound hplc->pure_this compound purity_check Purity Analysis (Analytical HPLC) pure_this compound->purity_check characterization Structural Characterization (MS, NMR) pure_this compound->characterization

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Chromatography Problem (e.g., Peak Tailing) cause1 Mobile Phase Issue? start->cause1 cause2 Column Issue? start->cause2 cause3 Sample Issue? start->cause3 cause4 System Issue? start->cause4 solution1 Adjust pH / Remake Mobile Phase cause1->solution1 solution2 Flush / Replace Column cause2->solution2 solution3 Dilute Sample / Change Solvent cause3->solution3 solution4 Check for Leaks / Calibrate cause4->solution4 end Successful Purification solution1->end Problem Resolved solution2->end Problem Resolved solution3->end Problem Resolved solution4->end Problem Resolved

Caption: A logical approach to troubleshooting chromatography issues.

References

Validation & Comparative

Comparing Amooracetal efficacy with standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "Amooracetal" may be a misspelling. Based on our comprehensive search, we have identified two potential therapeutic agents that bear a resemblance to the queried term: Amocarzine , an anthelmintic drug, and AMOR-1 , a formulation of Amorphous Calcium Carbonate. We will provide a comparative analysis for both of these compounds against their respective standard-of-care treatments.

Introduction

Onchocerciasis, also known as river blindness, is a parasitic disease caused by the filarial worm Onchocerca volvulus. The standard-of-care for this debilitating condition is ivermectin. This guide provides a comparative overview of the efficacy and mechanism of action of Amocarzine, an investigational drug, against ivermectin.

Data Presentation: Efficacy Comparison

FeatureAmocarzineIvermectin (Standard-of-Care)
Primary Efficacy Macro- and microfilaricidal activity reported in some studies.[1][2]Potent microfilaricidal activity; limited effect on adult worms (macrofilariae).[3][4][5][6]
Clinical Trial Outcomes Showed efficacy in reducing skin microfilariae and killing adult female worms in studies in the Americas.[1][2] However, a study in Africa found it less potent than ivermectin and did not support its use.[6]Reduces the occurrence of blindness and skin disease.[3][4] Considered the drug of choice.[5]
Adverse Effects Mazzotti-type reactions (itching, rash), dizziness, and gaze-evoked nystagmus have been reported.[6]Generally well-tolerated. Can cause Mazzotti-type reactions, though typically less severe than with other treatments.[5][6]

Experimental Protocols

A key clinical trial investigating Amocarzine involved the following methodology[6]:

  • Study Design: A randomized, double-blind, controlled trial.

  • Patient Population: Adult males with onchocerciasis from a forest area in Ghana.

  • Treatment Arms:

    • Ivermectin (150 mcg/kg body weight) on day 1, followed by Amocarzine (3 mg/kg twice daily after meals) on days 8, 9, and 10.

    • Ivermectin alone.

    • Amocarzine alone.

  • Primary Endpoints: Clinical and laboratory examinations were conducted before, during, and after drug administration. On day 120, palpable nodules were excised and examined histologically to assess the viability of adult worms.

Signaling Pathways and Mechanism of Action

Amocarzine: The primary mechanism of action of Amocarzine and related compounds is the disruption of mitochondrial function in the parasite. This leads to the swelling of the mitochondria and inhibition of respiration. It also appears to affect acetylcholinesterase activity.[7] The selective toxicity is thought to be due to preferential uptake of the drug by the parasite.[7]

Amocarzine_Pathway Amocarzine Amocarzine Mitochondrion Parasite Mitochondrion Amocarzine->Mitochondrion Acetylcholinesterase Acetylcholinesterase Activity Amocarzine->Acetylcholinesterase Respiration Inhibition of Respiration Mitochondrion->Respiration Parasite_Death Parasite Motility Affected & Eventual Death Respiration->Parasite_Death Acetylcholinesterase->Parasite_Death AMOR1_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up Screening Patient Screening (Hypoparathyroidism) Randomization Randomization (2:1) AMOR-1 vs. Control Screening->Randomization Replacement Dose Replacement Phase (2-4 weeks) Randomization->Replacement Maintenance Dose Maintenance Phase (10-12 weeks) Replacement->Maintenance Revert Revert to Initial Supplement Maintenance->Revert Monitoring Monitoring (1 month) Revert->Monitoring

References

A Comparative Analysis of the Cytotoxic Profiles of Amoora Compounds and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of compounds derived from the Amoora plant genus against the well-established chemotherapeutic agent, doxorubicin. The information presented herein is intended to support research and development efforts in the field of oncology by offering a side-by-side analysis of a promising natural product and a standard cytotoxic drug.

Executive Summary

Extracts and isolated compounds from the Amoora genus, particularly Amoora rohituka and Amoora chittagonga, have demonstrated significant cytotoxic activity against various cancer cell lines. This guide consolidates the available data on their potency and compares it with that of doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. The primary mechanism of action for Amoora-derived substances appears to be the induction of apoptosis, a form of programmed cell death.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Amoora extracts, isolated compounds, and doxorubicin across a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/ExtractCell LineIC50 ValueSource
Amoora Compounds & Extracts
Amoora rohituka leaf ethyl acetate extract (RLEA)MCF-7 (Breast Cancer)9.81 µg/mL[1][2]
Amoora chittagonga Pet-Ether extractMCF-7 (Breast Cancer)~42 µg/mL[3][4]
Amoora chittagonga CH2Cl2 extractMCF-7 (Breast Cancer)~48 µg/mL[3][4]
Amoora rohituka Pet-Ether extractMCF-7 (Breast Cancer)~41 µg/mL[3][4]
Amoora chittagonga CH2Cl2 extractHTB126 (Breast Cancer)~43 µg/mL[4]
Amoora chittagonga CH2Cl2 extractPanc-1 (Pancreatic Cancer)~39 µg/mL[3][4]
Amoora chittagonga CH2Cl2 extractMia-Paca2 (Pancreatic Cancer)~30 µg/mL[3][4]
Amoora chittagonga CH2Cl2 extractCapan-1 (Pancreatic Cancer)~65 µg/mL[3][4]
Tirucallane-type alkaloid (Compound 4 from A. dasyclada)HepG2 (Liver Cancer)8.4 µM
Tirucallane-type alkaloid (Compound 5 from A. dasyclada)HepG2 (Liver Cancer)13.2 µM
Doxorubicin (Known Toxin)
DoxorubicinMCF-7 (Breast Cancer)2.50 µM[5]
DoxorubicinHeLa (Cervical Cancer)1.00 µM[6]
DoxorubicinA549 (Lung Cancer)1.50 µM[6]
DoxorubicinPC3 (Prostate Cancer)8.00 µM[6]
DoxorubicinHepG2 (Liver Cancer)12.2 µM[5]
DoxorubicinHCT116 (Colon Cancer)24.30 µg/mL[7]

Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (Amoora extracts/compounds, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AFC for fluorometric)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period.

  • Cell Lysis: Harvest and lyse the cells to release the intracellular contents, including caspases.

  • Assay Reaction: Add the cell lysate to a reaction mixture containing the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to proceed.

  • Detection: Measure the absorbance or fluorescence of the released reporter using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated cells to determine the fold-increase in activity.

Visualizations

Signaling Pathways and Workflows

Amoora_Apoptosis_Pathway Amoora Amoora Compound Cell Cancer Cell Amoora->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA_damage DNA Damage & Nuclear Condensation Casp3->DNA_damage Apoptosis Apoptosis (Cell Death) DNA_damage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Amoora compounds.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cytotoxicity_Comparison_Logic Topic Cytotoxicity Comparison Amoora Amoora Compound Topic->Amoora Doxorubicin Doxorubicin (Known Toxin) Topic->Doxorubicin Assay Cytotoxicity Assay (e.g., MTT) Amoora->Assay Doxorubicin->Assay IC50_Amoora IC50 (Amoora) Assay->IC50_Amoora IC50_Doxo IC50 (Doxorubicin) Assay->IC50_Doxo Comparison Compare IC50 Values IC50_Amoora->Comparison IC50_Doxo->Comparison Conclusion Relative Potency Comparison->Conclusion

Caption: Logical framework for comparing cytotoxicity.

References

Cross-Validation of Bioactivity of Compounds from Amoora cucullata in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "Amooracetal" is not a recognized chemical compound in scientific literature based on current information. The name may be a trivial nomenclature, a novel uncharacterized compound, or a possible misspelling. However, the search for this term has led to significant findings on the bioactivity of compounds isolated from Amoora cucullata, a mangrove plant locally known as 'Amoor'. This guide will, therefore, focus on the cross-validation of the bioactivity of prominent compounds isolated from Amoora cucullata in different cell lines, which aligns with the likely interest in "this compound".

This comparison guide provides an objective analysis of the bioactivity of compounds extracted from Amoora cucullata, with a focus on their potential as anticancer agents. The data presented is based on published experimental findings.

Data Presentation

The following table summarizes the bioactivity of selected compounds isolated from Amoora cucullata. The primary activity highlighted in the literature is the ability to overcome Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) resistance in cancer cells.

CompoundCell LineBioactivity
Compound 8 (unnamed) AGSShowed the most potent TRAIL resistance-overcoming activity. Enhanced TRAIL-induced apoptosis through the activation of caspase-3/7 and by enhancing the expression of DR4 and DR5 mRNA.[1][2][3]
Compound 1 (unnamed) AGSDemonstrated TRAIL resistance-overcoming activity.[1][2][3]
Compound 5 (ent-13-epi-manool) AGSExhibited TRAIL resistance-overcoming activity.[1][2]
Compound 9 (3'-hydroxyrocagloic acid) AGSShowed TRAIL resistance-overcoming activity.[1][2]
Crude Methanolic Extract -Showed significant anti-inflammatory, antinociceptive, and diuretic activities in animal models.[4] Also exhibited cytotoxic activities.[5][6]

Note: AGS is a human gastric adenocarcinoma cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Culture and Treatment:

  • Cell Line: Human gastric adenocarcinoma (AGS) cells.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds, TRAIL, or a combination of both for a specified period (e.g., 24 hours).

2. Cell Viability Assay (MTT Assay):

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

3. Caspase Activity Assay:

  • After treatment, cells are lysed.

  • The cell lysate is incubated with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA).

  • The cleavage of the substrate by active caspases releases p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm.

  • Caspase activity is expressed as the fold increase compared to the control.

4. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for DR4, DR5, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression is calculated using the 2-ΔΔCt method.

Mandatory Visualization

TRAIL-Induced Apoptosis Pathway

TRAIL_Pathway TRAIL TRAIL DR4_5 DR4 / DR5 TRAIL->DR4_5 Binds DISC DISC Formation DR4_5->DISC Activates Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: TRAIL-induced extrinsic apoptosis pathway.

Experimental Workflow for Assessing TRAIL Resistance-Overcoming Activity

Experimental_Workflow cluster_assays Bioactivity Assays start Start: AGS Cells treatment Treatment with Amoora cucullata compounds +/- TRAIL start->treatment cell_viability Cell Viability (MTT Assay) treatment->cell_viability caspase_activity Caspase-3/7 Activity treatment->caspase_activity gene_expression DR4/DR5 mRNA Expression (qRT-PCR) treatment->gene_expression data_analysis Data Analysis and Comparison cell_viability->data_analysis caspase_activity->data_analysis gene_expression->data_analysis conclusion Conclusion on TRAIL Sensitization data_analysis->conclusion

Caption: Workflow for evaluating TRAIL sensitization.

References

A Comparative Analysis of Amooracetal Extraction Methods: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data on the extraction of Amooracetal. To provide a comprehensive comparative guide, this document utilizes Glycyrrhizic acid, a triterpenoid saponin extracted from licorice root (Glycyrrhiza glabra), as a representative proxy. The principles and comparative performance of the extraction methods described herein are broadly applicable to various bioactive compounds from plant matrices and can serve as a valuable reference for the prospective extraction of this compound.

This guide offers an objective comparison of various extraction techniques for bioactive compounds, tailored for researchers, scientists, and drug development professionals. We will delve into conventional methods like Maceration and Soxhlet extraction, alongside modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Quantitative Data Comparison

The efficiency of an extraction method is a critical factor, measured by parameters such as yield, purity, extraction time, and solvent consumption. The following table summarizes these key metrics for the extraction of Glycyrrhizic acid from licorice root using different methods.

Extraction MethodSolventTemperature (°C)TimeYield (%)Purity (%)Solvent to Solid Ratio (mL/g)
Maceration Ethanol:Water (30:70 v/v)5060 min0.24[1]Not specified50:1
Soxhlet Extraction MethanolBoiling point3 hours0.76Not specified25:1
Ultrasound-Assisted Extraction (UAE) Methanol (57%)6934 min3.41[2][3]Not specifiedNot specified
Microwave-Assisted Extraction (MAE) Ethanol (50-60% v/v) with 1-2% AmmoniaNot specified4-5 min~2.16[4]Not specified10:1[4][5]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol as co-solvent33.5Not specified15.8High Purity[6]21.88 g CO₂/g

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are the detailed protocols for each of the discussed extraction methods for obtaining Glycyrrhizic acid from licorice root.

Maceration Extraction Protocol

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period.

Materials:

  • Dried and powdered licorice root

  • Solvent: Ethanol:Water (30:70 v/v)[1]

  • Beaker or flask with a stopper

  • Shaker or magnetic stirrer (optional)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of powdered licorice root and place it in the beaker or flask.

  • Add the solvent mixture at a solvent-to-solid ratio of 50:1 (mL/g).[1]

  • Stopper the container and place it on a shaker or use a magnetic stirrer for continuous agitation. The process can also be done without stirring.

  • Macerate for 60 minutes at a controlled temperature of 50°C.[1]

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the residue with a small amount of the solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be further purified to isolate Glycyrrhizic acid.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the solid material with a fresh solvent.

Materials:

  • Dried and powdered licorice root

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Solvent: Methanol

  • Rotary evaporator

Procedure:

  • Place a weighed amount of powdered licorice root into a cellulose thimble.

  • Position the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with methanol to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip onto the plant material in the thimble.

  • The solvent will fill the thimble and, once it reaches a certain level, will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

  • Allow this process to continue for approximately 3 hours.

  • After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt the cell walls of the plant material, enhancing solvent penetration and extraction efficiency.

Materials:

  • Dried and powdered licorice root

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Solvent: 57% Methanol in water[7][2][3]

  • Centrifuge

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place a weighed amount of powdered licorice root into a beaker or flask.

  • Add the 57% methanol solvent at a predetermined solvent-to-solid ratio.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the temperature of the ultrasonic bath to 69°C.[7][2][3]

  • Sonicate the mixture for 34 minutes.[7][2][3]

  • After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

  • Decant the supernatant and filter it to remove any remaining solid particles.

  • Concentrate the filtered extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Materials:

  • Dried and powdered licorice root

  • Microwave extraction system

  • Extraction vessel

  • Solvent: 50-60% Ethanol (v/v) with 1-2% Ammonia[4][5]

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place a weighed amount of powdered licorice root into the microwave extraction vessel.

  • Add the solvent mixture at a liquid-to-solid ratio of 10:1 (mL/g).[4][5]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power and temperature to the desired levels (specific power settings may vary depending on the instrument).

  • Irradiate the sample for a period of 4-5 minutes.[4][5]

  • After the extraction, allow the vessel to cool down before opening.

  • Filter the extract to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent, offering a green and highly selective extraction method.

Materials:

  • Dried and powdered licorice root

  • Supercritical fluid extraction system

  • CO₂ cylinder

  • Co-solvent pump and reservoir (for ethanol)

  • Extraction vessel

  • Separator vessels

Procedure:

  • Pack the weighed, powdered licorice root into the extraction vessel.

  • Seal the extraction vessel and place it within the SFE system.

  • Pressurize the system with CO₂ to the desired pressure and heat the vessel to the set temperature of 33.5°C.[8]

  • Introduce ethanol as a co-solvent at a specific flow rate to modify the polarity of the supercritical CO₂.

  • Pump the supercritical fluid mixture through the extraction vessel at a controlled flow rate (e.g., 21.88 g CO₂/g of material).

  • The extracted compounds are carried by the supercritical fluid to the separator vessels.

  • In the separators, the pressure and/or temperature are changed, causing the CO₂ to lose its solvating power and the extracted compounds to precipitate.

  • Collect the precipitated extract from the separators. The CO₂ can be recycled back into the system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for each extraction method.

Maceration_Workflow Start Start: Powdered Licorice Root Solvent_Addition Add Ethanol:Water (30:70) Start->Solvent_Addition Maceration Macerate (50°C, 60 min) Solvent_Addition->Maceration Filtration Filter Maceration->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Filtrate Residue Solid Residue Filtration->Residue End Crude Glycyrrhizic Acid Extract Concentration->End

Maceration Experimental Workflow

Soxhlet_Workflow Start Start: Powdered Licorice Root in Thimble Soxhlet_Extraction Soxhlet Extraction (Methanol, 3h) Start->Soxhlet_Extraction Solvent_Vapor Solvent Vapor Soxhlet_Extraction->Solvent_Vapor Heat Concentration Concentrate (Rotary Evaporator) Soxhlet_Extraction->Concentration Extract Condensed_Solvent Condensed Solvent Solvent_Vapor->Condensed_Solvent Condense Condensed_Solvent->Soxhlet_Extraction Drip End Crude Glycyrrhizic Acid Extract Concentration->End

Soxhlet Extraction Workflow

UAE_Workflow Start Start: Powdered Licorice Root Solvent_Addition Add 57% Methanol Start->Solvent_Addition Sonication Ultrasonication (69°C, 34 min) Solvent_Addition->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Supernatant Pellet Solid Pellet Centrifugation->Pellet Concentration Concentrate (Rotary Evaporator) Filtration->Concentration End Crude Glycyrrhizic Acid Extract Concentration->End

Ultrasound-Assisted Extraction Workflow

MAE_Workflow Start Start: Powdered Licorice Root Solvent_Addition Add Solvent (Ethanol/Ammonia) Start->Solvent_Addition Microwave_Irradiation Microwave Irradiation (4-5 min) Solvent_Addition->Microwave_Irradiation Cooling Cool Microwave_Irradiation->Cooling Filtration Filter Cooling->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Filtrate Residue Solid Residue Filtration->Residue End Crude Glycyrrhizic Acid Extract Concentration->End

References

A Comparative Analysis of the Anticancer Activity of Compounds from Amoora rohituka and Other Natural Products Against Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Amooracetal": The term "this compound" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a novel or less-studied compound, or a proprietary name. This guide will therefore focus on the anticancer properties of extracts and known bioactive compounds isolated from the plant Amoora rohituka, from which "this compound" is presumed to originate, and compare them with other well-established natural products. The primary focus of this comparison will be on the cytotoxic activity against human breast cancer cell lines.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. In the realm of oncology, numerous natural compounds have been developed into frontline cancer therapies. This guide provides a comparative overview of the in vitro anticancer activity of extracts from Amoora rohituka against established natural product-derived drugs: paclitaxel, curcumin, and vincristine. The comparison is based on their cytotoxic effects on the human breast cancer cell lines MCF-7 and MDA-MB-231, which represent different subtypes of breast cancer.

Quantitative Comparison of Cytotoxic Activity

The efficacy of a compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 values for extracts from Amoora rohituka and other selected natural products against MCF-7 and MDA-MB-231 breast cancer cell lines.

Compound/ExtractTarget Cell LineIC50 ValueCitation(s)
Amoora rohituka (Ethyl Acetate Leaf Extract) MCF-79.81 µg/mL[1][2][3]
Amoora rohituka (Petroleum Ether Bark Extract) MCF-7~41 µg/mL[4]
Paclitaxel MCF-75 nM[5]
MDA-MB-23117.7 nM - 0.3 µM[6]
Curcumin MCF-71.32 - 25 µM[1]
MDA-MB-23111.32 - 26 µM[1]
Vincristine MCF-75 nM - 7.371 nM[5]
MDA-MB-231Not widely reported

Note: The IC50 values for paclitaxel and curcumin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology. The data for Amoora rohituka is based on crude extracts, which contain a mixture of compounds, and therefore a direct comparison with pure compounds should be interpreted with caution.

Experimental Protocols

The following is a detailed methodology for a typical MTT assay used to determine the cytotoxic activity of natural products against cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a widely used colorimetric assay to assess cell viability. It measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

1. Cell Culture and Seeding:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in an incubator at 37°C with 5% CO2.

  • Cells are harvested from culture flasks using trypsin-EDTA and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., Amoora rohituka extract, paclitaxel, curcumin, vincristine) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the 96-well plates is carefully removed and replaced with 100 µL of medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

  • The plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating anticancer activity and the mechanism by which these compounds may induce cell death, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Flask Culture Flask Trypsinization Trypsinization Culture Flask->Trypsinization Cell Counting Cell Counting Trypsinization->Cell Counting 96-Well Plate Seeding 96-Well Plate Seeding Cell Counting->96-Well Plate Seeding Treatment Treatment 96-Well Plate Seeding->Treatment Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Serial Dilution->Treatment Incubation (24-72h) Incubation (24-72h) Treatment->Incubation (24-72h) Add MTT Add MTT Incubation (24-72h)->Add MTT Incubation (3-4h) Incubation (3-4h) Add MTT->Incubation (3-4h) Add Solubilizer Add Solubilizer Incubation (3-4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Viability->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Experimental workflow for determining the in vitro anticancer activity of natural products.

G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Effects Natural Product Natural Product Procaspase-8 Procaspase-8 Natural Product->Procaspase-8 Procaspase-9 Procaspase-9 Natural Product->Procaspase-9 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Apoptosis Apoptosis Substrate Cleavage->Apoptosis DNA Fragmentation->Apoptosis

References

Benchmarking Analytical Methods for Amooracetal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following guide provides a comparative overview of analytical methods for the quantification of Amooracetal. Initial literature searches did not yield information for a compound with this exact name, suggesting it may be a novel or less-documented substance. However, searches for compounds with similar names revealed "Amooranin," a known natural product isolated from plants of the Amoora genus. Given the potential for "this compound" to be a related compound or a trivial name, this guide will focus on established analytical techniques applicable to the quantification of natural products like Amooranin, which possesses a complex chemical structure (Molecular Formula: C30H46O4). The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are commonly employed in the analysis of complex organic molecules in various matrices, including biological samples. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for novel or complex compounds.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and precise quantification. The table below summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a complex organic molecule like Amooranin.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation pattern.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Linearity (R²) (typical) >0.995>0.990>0.999
Limit of Detection (LOD) (typical) 10-50 ng/mL1-10 ng/mL0.01-1 ng/mL
Limit of Quantification (LOQ) (typical) 50-200 ng/mL5-50 ng/mL0.1-5 ng/mL
Precision (%RSD) (typical) < 5%< 10%< 2%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; based on specific precursor-product ion transitions.
Throughput HighModerateHigh
Sample Derivatization Not usually required.Often required for non-volatile compounds to increase volatility.Not usually required.
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of a target analyte using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often used for routine analysis due to its simplicity and cost-effectiveness.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of methanol and water (pH adjusted to 3.0 with phosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 210 nm (or a wavelength of maximum absorbance for the analyte).

  • Column Temperature: 30°C.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation (with derivatization):

  • Extract the analyte from the matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the analyte to a more volatile form.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sensitive and selective quantification of compounds in complex matrices.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: Specific precursor ion to product ion transitions for the analyte and an internal standard.

Sample Preparation:

  • Perform a protein precipitation of the plasma/serum sample by adding three volumes of cold acetonitrile containing an internal standard.

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Activates Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Akt Akt PI3K->Akt Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits

Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.

HPLC_Workflow Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Detector UV Detector HPLC->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: General experimental workflow for HPLC-UV analysis.

GCMS_Workflow Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

LCMSMS_Workflow Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LCMSMS LC-MS/MS System Evaporation->LCMSMS Data_Analysis Data Analysis (Quantification) LCMSMS->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Navigating the Disposal of Specialized Research Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Amooracetal, a novel research compound, necessitates meticulous disposal procedures to ensure laboratory safety and environmental compliance. As a substance not widely documented, a comprehensive understanding of its chemical properties is paramount before commencing any disposal protocol. The following guide provides a framework for the safe handling and disposal of this compound, drawing upon established best practices for managing hazardous chemical waste in a laboratory setting. Researchers must augment this general protocol with a substance-specific risk assessment.

Chemical Waste Profile and Disposal Overview

Proper disposal of any chemical, including this compound, begins with a thorough understanding of its characteristics and the associated regulatory requirements. The following table summarizes the critical steps for chemical waste management:

Phase Key Action Primary Considerations Regulatory Compliance
1. Characterization & Segregation Identify hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).Consult the Safety Data Sheet (SDS); if unavailable, treat as hazardous.Segregate incompatible waste streams to prevent dangerous reactions.
2. Containerization Use appropriate, sealed, and labeled containers.Containers must be chemically resistant, leak-proof, and clearly marked as "Hazardous Waste" with the full chemical name.Adhere to local and national regulations for hazardous waste labeling.
3. Storage Store in a designated Satellite Accumulation Area (SAA).The SAA should be secure, well-ventilated, and have secondary containment to manage spills.Do not exceed storage time limits or quantity limits for SAAs as defined by regulatory bodies.
4. Disposal Arrange for pickup by a licensed hazardous waste disposal service.Do not dispose of via sanitary sewer, storm drains, or as regular solid waste.Maintain a "cradle-to-grave" record of the waste from generation to final disposal.

Protocol for Preparing this compound Waste for Disposal

The following protocol details the steps for the safe preparation of this compound waste for disposal. This procedure should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).

Materials:

  • This compound waste (solid or liquid)

  • Chemically compatible hazardous waste container with a secure lid

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

  • Secondary containment bin

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing safety goggles, a lab coat, and gloves appropriate for the chemical hazards of this compound.

  • Prepare the Waste Container:

    • Select a container made of a material compatible with this compound.

    • Ensure the container is clean, dry, and in good condition with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date accumulation started, and the associated hazards.

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the prepared container.

    • If transferring liquid waste, use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Seal and Store the Container:

    • Securely close the container lid.

    • Wipe the exterior of the container to remove any contamination.

    • Place the sealed container in a designated secondary containment bin within a Satellite Accumulation Area.

  • Arrange for Disposal:

    • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Provide the EHS office with all necessary information about the waste stream.

Logical Workflow for Chemical Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

start Start: Chemical Waste Generated is_sds_available Is Safety Data Sheet (SDS) Available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No consult_sds Consult SDS for Disposal Information is_sds_available->consult_sds Yes hazardous_protocol Follow Hazardous Waste Disposal Protocol treat_as_hazardous->hazardous_protocol is_hazardous Is the Waste Hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No is_hazardous->hazardous_protocol Yes end End: Waste Properly Disposed non_hazardous_disposal->end hazardous_protocol->end

Caption: Decision workflow for laboratory chemical waste disposal.

This comprehensive approach ensures that the disposal of specialized research chemicals like this compound is handled in a manner that prioritizes safety, environmental responsibility, and regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.